Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[1-(bromomethyl)cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-6(9)4-7(5-8)2-3-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDWPPJIBOBEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269909 | |
| Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855473-50-6 | |
| Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855473-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-[1-(bromomethyl)cyclopropyl]acetate" chemical properties
An In-depth Technical Guide to Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Abstract
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Characterized by a strained cyclopropyl ring, a reactive primary alkyl bromide, and a methyl ester, this molecule offers a unique combination of structural rigidity and synthetic versatility. Its classification as a "Protein Degrader Building Block" underscores its contemporary relevance in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's fundamental properties are critical for its effective use in research and development. This compound is a synthetically accessible intermediate that serves as a valuable tool for introducing the cyclopropylmethyl moiety into more complex molecular architectures.
The key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 855473-50-6 | [1] |
| Molecular Formula | C₇H₁₁BrO₂ | [1][2] |
| Molecular Weight | 207.07 g/mol | [2] |
| Appearance | Light yellow to yellow liquid | [2] |
| Boiling Point | 211 °C | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature for short-term; Freezer (-20°C) under inert atmosphere for long-term stability | [1][3] |
| Key Synonyms | (1-Bromomethyl-cyclopropyl)-acetic acid methyl ester; Cyclopropaneacetic acid, 1-(bromomethyl)-, methyl ester | [2] |
Insight into Storage Discrepancy: The variance in storage recommendations—room temperature versus freezer—likely reflects differing considerations for short-term shipping and long-term archival.[1][3] As a reactive alkylating agent, long-term storage at -20°C under an inert atmosphere is the authoritative recommendation to prevent gradual degradation via hydrolysis or other side reactions, ensuring the compound's integrity for sensitive downstream applications.[3]
Synthesis and Mechanistic Insights
The practical utility of a building block is intrinsically linked to its accessibility. A common and efficient synthesis of this compound proceeds from its corresponding primary alcohol, (1-hydroxymethyl-cyclopropyl)-acetic acid methyl ester.
A validated method involves the use of phosphorus tribromide (PBr₃), a classic and reliable reagent for converting primary and secondary alcohols to the corresponding alkyl bromides with high fidelity.[2]
Causality Behind Experimental Choices:
-
Reagent: Phosphorus tribromide is selected for its high efficiency in converting primary alcohols to bromides via an Sₙ2 mechanism. The reaction is typically clean with manageable byproducts.
-
Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes the starting material and reagents. Its low boiling point also facilitates easy removal during workup.
-
Temperature Control: The initial reaction is conducted at 0-10°C. This is a critical control point, as the reaction between PBr₃ and the alcohol is exothermic. Cooling prevents potential side reactions and ensures selectivity.
-
Workup: The reaction is quenched with an aqueous sodium carbonate solution. This serves a dual purpose: it neutralizes the acidic byproducts of the reaction (phosphorous acid) and removes any unreacted PBr₃.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from patent literature, providing a self-validating system for laboratory synthesis.[2]
-
Preparation: Dissolve the starting alcohol, (1-hydroxymethyl-cyclopropyl)-acetic acid methyl ester (0.5 mol), in 500 mL of dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution to between 0°C and 10°C using an ice bath.
-
Reagent Addition: Prepare a solution of phosphorus tribromide (0.17 mol) in dichloromethane. Add this solution dropwise to the cooled alcohol solution, ensuring the internal temperature is maintained between 0°C and 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1.5 to 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, cool the solution back down to 0-10°C. Carefully add a 20% aqueous sodium carbonate solution dropwise to neutralize the mixture until the pH value is between 7.5 and 8.5.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Collect the organic (dichloromethane) layer. Extract the aqueous layer twice more with fresh dichloromethane. Combine all organic layers.
-
Purification: Concentrate the combined organic layers under reduced pressure to yield the crude product, which can be further purified if necessary. The reported yield for this procedure is 96.0%.[2]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its bifunctional nature. The primary alkyl bromide is a potent electrophile, while the ester group offers a handle for further modification.
Nucleophilic Substitution (Sₙ2 Reaction)
The cornerstone of this compound's reactivity is the bromomethyl group. As a primary alkyl halide, it is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles.
Mechanistic Rationale: The carbon atom bonded to the bromine is sterically unhindered, providing a clear path for backside attack by a nucleophile. This allows for the efficient formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include amines, thiols, and alkoxides.[4]
Caption: Generalized Sₙ2 reaction pathway.
Application as a Protein Degrader Building Block
The classification of this compound as a "Protein Degrader Building Block" is highly significant for drug discovery professionals.[1] This points to its use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[5][6]
A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6][7] this compound is an ideal precursor for a rigid linker component. The bromomethyl group can be reacted with a nucleophilic handle on an E3 ligase ligand (e.g., an amine on a derivative of thalidomide or VHL ligand), while the ester can be hydrolyzed to a carboxylic acid to connect to the POI ligand.[8]
The Role of the Cyclopropyl Group in Drug Discovery
The cyclopropyl moiety is not merely a spacer; it is a strategic element in modern medicinal chemistry. Its incorporation into drug candidates, facilitated by building blocks like the topic compound, confers several advantageous properties:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][9] This can increase a drug's half-life and bioavailability.
-
Structural Rigidity: The strained, rigid nature of the ring restricts the conformational flexibility of the molecule.[4][10] This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the intended biological target.[11]
-
Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties like lipophilicity and membrane permeability, which are critical for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[12]
Analytical and Spectroscopic Characterization
While specific spectra are proprietary, the structure of this compound allows for a confident prediction of its key NMR signals. Access to such data is often available from commercial suppliers.[3][13]
-
¹H NMR Spectroscopy (Expected Signals):
-
~3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).
-
~3.4 ppm (singlet, 2H): Protons of the bromomethyl group (-CH₂Br).
-
~2.5 ppm (singlet, 2H): Protons of the acetate methylene group (-CH₂CO₂Me).
-
0.6-1.0 ppm (multiplets, 4H): Diastereotopic protons of the cyclopropyl ring, typically appearing as two distinct sets of signals.
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
~173 ppm: Carbonyl carbon of the ester (C=O).
-
~52 ppm: Methyl carbon of the ester (-OCH₃).
-
~38 ppm: Methylene carbon of the acetate group (-CH₂CO₂Me).
-
~35 ppm: Bromomethyl carbon (-CH₂Br).
-
~20 ppm: Quaternary carbon of the cyclopropyl ring.
-
~15 ppm: Methylene carbons of the cyclopropyl ring (-CH₂-).
-
Safety and Handling
-
Hazard Class: this compound is an alkylating agent and should be handled with appropriate care. It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and cause skin and eye irritation.[2]
-
Handling: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
This compound is intended for professional research and industrial use only and is not for medical or consumer applications.[1]
Conclusion
This compound is a strategically important building block for advanced organic synthesis and pharmaceutical research. Its well-defined reactivity, centered on the Sₙ2-susceptible bromomethyl group, combined with the beneficial properties imparted by the rigid cyclopropyl core, makes it a valuable tool. Its role in constructing linkers for targeted protein degraders places it at the forefront of modern drug discovery, enabling researchers to access novel therapeutic modalities and address previously "undruggable" targets.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate | 855473-50-6 [chemicalbook.com]
- 3. 855473-50-6|Methyl 2-(1-(bromomethyl)cyclopropyl)acetate|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate(855473-50-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Methyl 2-[1-(bromomethyl)cyclopropyl]acetate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Medicinal chemists increasingly turn to strained ring systems to impart favorable properties onto drug candidates, and among these, the cyclopropane ring has emerged as a uniquely powerful motif.[1][2] Its rigid, three-dimensional structure can lock flexible molecules into bioactive conformations, enhancing binding affinity to biological targets.[3] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can extend the in vivo half-life of a drug.[1][2]
This guide focuses on a key reagent that leverages these benefits: Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS Number: 855473-50-6). This bifunctional molecule serves as a versatile building block, particularly in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs) and other complex therapeutic agents.[4][5] Its structure combines the advantageous cyclopropyl core with a reactive bromomethyl group, making it an ideal starting point for introducing the cyclopropylmethyl moiety into larger molecules through nucleophilic substitution.
This document provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 855473-50-6 | N/A |
| Molecular Formula | C₇H₁₁BrO₂ | N/A |
| Molecular Weight | 207.07 g/mol | N/A |
| Appearance | Light yellow to yellow liquid | N/A |
| Boiling Point | 211 °C | N/A |
| Density | 1.443 g/cm³ | N/A |
| Flash Point | 103 °C | N/A |
| Storage Temperature | -20°C | N/A |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as a flammable liquid and is incompatible with strong bases and oxidizing agents. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound involves the bromination of its corresponding alcohol precursor, (1-hydroxymethyl-cyclopropyl)-acetic acid methyl ester . This transformation is typically achieved using phosphorus tribromide (PBr₃), a reagent well-suited for converting primary alcohols to alkyl bromides with high fidelity and minimal rearrangement.[6]
Step-by-Step Experimental Protocol:
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
(1-hydroxymethyl-cyclopropyl)-acetic acid methyl ester
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-hydroxymethyl-cyclopropyl)-acetic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: While stirring, slowly add phosphorus tribromide (PBr₃, approximately 0.4 eq) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the presence of the primary alkyl bromide. This functional group is an excellent electrophile and readily participates in bimolecular nucleophilic substitution (SN2) reactions .[2][7]
In an SN2 mechanism, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a concerted displacement of the bromide leaving group. This results in an inversion of stereochemistry at the reaction center. The primary nature of the alkyl bromide in the target molecule minimizes steric hindrance, making it highly susceptible to this type of reaction.[7]
Common nucleophiles that can be employed in reactions with this compound include:
-
Amines (primary and secondary): Leading to the formation of secondary and tertiary amines, respectively.
-
Azides: Forming azido-derivatives, which can be further reduced to primary amines or used in "click chemistry".
-
Thiols: Yielding thioethers.
-
Carboxylates: Forming esters.
-
Hydroxides and Alkoxides: Resulting in alcohols and ethers.
The ester functionality within the molecule is generally stable under the conditions used for SN2 reactions with the alkyl bromide. However, it can be hydrolyzed under strong acidic or basic conditions.
Applications in Drug Discovery and Development
The primary application of this compound is as a specialized building block for introducing the 1-(methoxycarbonylmethyl)cyclopropylmethyl moiety into drug candidates. This is particularly relevant in the rapidly evolving field of Targeted Protein Degradation (TPD) , specifically in the design of PROTACs .[3]
Role in PROTAC Linker Synthesis
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][7] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[7]
The cyclopropyl group, introduced via building blocks like this compound, can be incorporated into PROTAC linkers to:
-
Impart Rigidity: The constrained nature of the cyclopropane ring can reduce the conformational flexibility of the linker, which can be advantageous for optimizing the geometry of the ternary complex.[8]
-
Enhance Metabolic Stability: The cyclopropyl group is less susceptible to enzymatic degradation compared to linear alkyl chains, potentially improving the pharmacokinetic profile of the PROTAC.[1][2]
-
Modulate Physicochemical Properties: The introduction of the cyclopropyl group can influence properties such as solubility and cell permeability.
Example Application in the Synthesis of Nrf2 Activators
While specific examples of PROTACs synthesized directly from this compound are emerging, the utility of similar cyclopropyl-containing intermediates is well-documented in the synthesis of other classes of therapeutic agents. For instance, related cyclopropyl building blocks are employed in the synthesis of activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] The Nrf2 pathway is a critical regulator of cellular defense against oxidative and inflammatory stress, making its activation a promising therapeutic strategy for a range of diseases.[1][8]
The incorporation of the cyclopropylmethyl group can enhance the metabolic stability and cell permeability of Nrf2 activators, leading to improved efficacy.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structure, featuring a metabolically robust and conformationally rigid cyclopropane ring coupled with a reactive primary alkyl bromide, makes it an ideal reagent for introducing the cyclopropylmethyl moiety into complex molecules. The primary application of this compound lies in the construction of linkers for PROTACs, where the cyclopropyl group can impart beneficial properties that enhance the overall performance of the protein degrader. As the field of targeted protein degradation continues to expand, the demand for specialized and strategically designed building blocks like this compound is expected to grow, solidifying its role as a key component in the development of next-generation therapeutics.
References
- 1. Synthesis of New Shogaol Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers | BroadPharm [broadpharm.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chempep.com [chempep.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Introduction: The Significance of a Strained Ring in Medicinal Chemistry
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a key building block in modern medicinal chemistry. Its rigid cyclopropane core, combined with the reactive bromomethyl group and the ester functionality, makes it a versatile intermediate for the synthesis of complex molecular architectures. The inherent ring strain of the cyclopropane moiety often imparts unique conformational constraints on the final molecule, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of a reliable synthetic route to this valuable compound and details its full characterization, aimed at researchers and professionals in drug discovery and development.
Synthetic Strategy: A Two-Step Approach from a Hydroxymethyl Precursor
The most direct and reliable synthesis of this compound involves a two-step process commencing with the commercially available diester, dimethyl 1,1-cyclopropanedicarboxylate. This strategy hinges on the selective reduction of one ester group to a hydroxymethyl functionality, followed by a robust bromination reaction. This approach is favored for its high selectivity and the use of readily available and manageable reagents.
The first step is the selective mono-reduction of dimethyl 1,1-cyclopropanedicarboxylate. This can be effectively achieved using a mild reducing agent such as lithium borohydride (LiBH₄) in a suitable solvent like tetrahydrofuran (THF). The use of a less reactive borohydride is crucial to prevent over-reduction to the diol. The resulting intermediate is Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate[1].
The second and final step is the conversion of the primary alcohol in Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate to the corresponding bromide. A classic and highly effective method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), in an aprotic solvent such as dichloromethane (DCM). This reaction proceeds via a phosphonium salt intermediate, leading to a clean Sₙ2 displacement to yield the desired product with high fidelity.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed, self-validating workflow for the synthesis of this compound.
Part 1: Synthesis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium borohydride (0.5 eq) in THF via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate as a colorless oil.
Part 2: Synthesis of this compound
-
Reaction Setup: In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and add carbon tetrabromide (1.2 eq) portion-wise. Stir the resulting mixture for 15 minutes at 0 °C.
-
Substrate Addition: Add a solution of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (1.0 eq) in DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization: Spectroscopic and Physical Data
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected analytical data.[2][3]
Table 1: Physical and Molecular Properties
| Property | Value |
| CAS Number | 855473-50-6[4][5] |
| Molecular Formula | C₇H₁₁BrO₂[3][4][5] |
| Molecular Weight | 207.07 g/mol [3][4] |
| Appearance | Colorless to pale yellow oil |
Table 2: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.45 | s | 2H | -CH₂Br |
| ~2.50 | s | 2H | -CH₂CO₂Me |
| ~0.90-1.10 | m | 4H | cyclopropyl -CH₂CH₂- |
Table 3: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O |
| ~51.5 | -OCH₃ |
| ~38.0 | -CH₂CO₂Me |
| ~35.0 | -CH₂Br |
| ~20.0 | Quaternary cyclopropyl C |
| ~15.0 | cyclopropyl -CH₂- |
Table 4: Expected IR and Mass Spectrometry Data
| Technique | Expected Data |
| IR (Infrared) | ~1735 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch) |
| MS (Mass Spec.) | m/z (EI+): 206/208 ([M]⁺, bromine isotope pattern), 127 ([M-Br]⁺) |
Safety and Handling
Organobromine compounds, such as the target molecule, should be handled with care as they are potential alkylating agents. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
The reagents used in this synthesis also require specific safety precautions. Lithium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Carbon tetrabromide is toxic and should be handled with care.
In case of skin or eye contact, flush the affected area with copious amounts of water and seek immediate medical attention. For spills, absorb the material with an inert absorbent and dispose of it as hazardous waste according to institutional guidelines.
References
- 1. Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate|CAS 142148-13-8 [benchchem.com]
- 2. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate(855473-50-6) 1H NMR [m.chemicalbook.com]
- 3. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate | 855473-50-6 [chemicalbook.com]
- 4. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate synthesis - chemicalbook [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
Spectroscopic Blueprint of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS No: 855473-50-6, Molecular Formula: C₇H₁₁BrO₂, Molecular Weight: 207.07 g/mol ). As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural verification. This document presents a detailed, albeit predictive, analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in foundational spectroscopic principles and data from analogous chemical structures. Standardized protocols for acquiring this data are also detailed to provide a self-validating framework for researchers.
Introduction: The Structural Significance of a Versatile Building Block
This compound is a bifunctional molecule incorporating a strained cyclopropane ring, a reactive primary bromide, and a methyl ester. This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The cyclopropane moiety introduces conformational rigidity and can act as a bioisostere for a phenyl ring or a gem-dimethyl group, often leading to improved metabolic stability and binding affinity of drug candidates. The bromomethyl group serves as a versatile handle for nucleophilic substitution reactions, while the methyl ester can be readily hydrolyzed or transformed into other functional groups. Accurate and unambiguous characterization of this molecule is therefore a critical first step in its synthetic applications. This guide aims to provide the necessary spectroscopic roadmap for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed picture of its atomic connectivity and chemical environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the methyl ester protons, the methylene protons of the acetate side chain, the bromomethyl protons, and the diastereotopic methylene protons of the cyclopropane ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | Singlet | 3H | -OCH₃ | Typical chemical shift for methyl ester protons, deshielded by the adjacent oxygen atom. |
| ~3.45 | Singlet | 2H | -CH₂Br | Methylene protons adjacent to an electronegative bromine atom are expected in this region. The singlet nature arises from the absence of adjacent protons. |
| ~2.50 | Singlet | 2H | -CH₂CO₂Me | Methylene protons alpha to a carbonyl group typically resonate in this range. Lack of coupling to neighboring protons results in a singlet. |
| ~0.8 - 1.2 | Multiplet | 4H | Cyclopropyl -CH₂- | The four methylene protons on the cyclopropane ring are diastereotopic and will appear as two sets of complex multiplets due to geminal and vicinal coupling. Their high-field chemical shift is a hallmark of the shielding effect of the cyclopropane ring current.[1][2] |
Causality in Proton Chemical Shifts: The electron-withdrawing nature of the ester and bromomethyl groups deshields the adjacent protons, shifting their signals downfield. Conversely, the unique electronic structure of the cyclopropane ring creates a shielding cone, causing the ring protons to resonate at an unusually high field (upfield) compared to other aliphatic protons.[1][2]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct resonances, corresponding to each unique carbon atom in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic low-field position. |
| ~52 | -OCH₃ | The methyl carbon of the ester is deshielded by the attached oxygen. |
| ~40 | -CH₂CO₂Me | The methylene carbon alpha to the carbonyl group. |
| ~35 | -CH₂Br | The carbon atom bonded to the electronegative bromine atom is deshielded. |
| ~25 | Quaternary Cyclopropyl C | The quaternary carbon of the cyclopropane ring, substituted with the acetate and bromomethyl groups. |
| ~15 | Cyclopropyl -CH₂- | The two equivalent methylene carbons of the cyclopropane ring appear at a high field due to the ring's electronic properties, a characteristic feature of cyclopropanes.[3] |
Expertise in Carbon Signal Assignment: The assignment of quaternary carbons can be confirmed using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).[4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.[4]
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 2-[1-(bromomethyl)cyclopropyl]acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, safety protocols, synthesis, and applications, offering field-proven insights to empower your research and development endeavors.
At a Glance: Key Properties and Identifiers
This compound is a versatile reagent characterized by its unique cyclopropyl motif bearing a reactive bromomethyl group. This combination of a strained ring system and a good leaving group makes it a valuable synthon for introducing the 1-(acetoxymethyl)cyclopropylmethyl moiety into target molecules.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 855473-50-6 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₂ | [1][2] |
| Molecular Weight | 207.07 g/mol | [1][2] |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature; some suppliers recommend storage in a freezer under -20°C in an inert atmosphere. | [2][3] |
Navigating the Hazards: A Comprehensive Safety Profile
Understanding the potential hazards of this compound is paramount for ensuring laboratory safety. This compound is classified as a hazardous substance, and adherence to strict safety protocols is mandatory.
GHS Hazard Classification
According to available safety data sheets, this compound is classified as follows:
-
Skin Corrosion/Irritation: Category 2[4]
-
Serious Eye Damage/Eye Irritation: Category 2A[4]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when handling this reagent. The following diagram outlines the essential workflow for safe handling.
Caption: A logical workflow for the safe handling of this compound.
Core Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.[4]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
-
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.
First-Aid Measures: A Rapid Response Guide
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Synthesis and Reactivity: A Chemist's Perspective
This compound is not a naturally occurring compound and must be synthesized. Its reactivity is dominated by the presence of the bromomethyl group, which is susceptible to nucleophilic substitution.
Synthetic Routes
A common synthetic precursor to this compound is Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate. The hydroxyl group can be converted to a bromide using standard brominating agents. One documented method involves the use of phosphorus tribromide in dichloromethane.[5]
Caption: A simplified schematic of the synthesis of this compound.
Experimental Protocol (Illustrative):
-
Dissolve Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate in dichloromethane and cool the solution to 0 °C.
-
Slowly add a solution of phosphorus tribromide in dichloromethane, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Key Reactions and Mechanistic Insights
The primary utility of this compound in organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Substitution:
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides.[6] This allows for the facile introduction of the cyclopropylmethyl scaffold into a wide range of molecules. The mechanism involves the backside attack of the nucleophile on the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral.
Caption: Generalized nucleophilic substitution reaction of this compound.
Applications in Drug Discovery and Development
The unique structural features of the cyclopropyl group, such as its conformational rigidity and metabolic stability, have made it a privileged motif in medicinal chemistry. This compound serves as a key building block for incorporating this valuable scaffold into drug candidates.
Role as a Protein Degrader Building Block
This compound is classified as a "Protein Degrader Building Block".[2] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The cyclopropylmethyl moiety can be incorporated into the linker region of a PROTAC or as part of the ligand for the target protein or the E3 ligase.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Conclusion and Future Outlook
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its ability to introduce the functionally rich cyclopropylmethyl moiety makes it an important tool for the development of novel therapeutics, including protein degraders. A thorough understanding of its safe handling, synthesis, and reactivity is essential for any researcher or drug development professional seeking to leverage its potential. As the demand for structurally novel and potent drug candidates continues to grow, the importance of such specialized building blocks is only expected to increase.
References
- 1. cphi-online.com [cphi-online.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 855473-50-6|Methyl 2-(1-(bromomethyl)cyclopropyl)acetate|BLD Pharm [bldpharm.com]
- 4. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate, CasNo.855473-50-6 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]
- 5. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 855473-50-6 | Benchchem [benchchem.com]
- 7. Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate|CAS 142148-13-8 [benchchem.com]
"Methyl 2-[1-(bromomethyl)cyclopropyl]acetate" mechanism of reactivity
An In-Depth Technical Guide to the Reactivity Mechanism of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Executive Summary
This compound is a sophisticated building block whose reactivity is governed by the unique and powerful electronic properties of its strained cyclopropyl ring. Unlike simple primary alkyl halides that react via classical SN2 or SN1 pathways, this molecule's mechanism is dominated by neighboring group participation (NGP), also known as anchimeric assistance. The departure of the bromide leaving group is actively assisted by the adjacent C-C sigma bonds of the cyclopropane ring, leading to the formation of a delocalized, non-classical carbocation. This intermediate rapidly equilibrates between cyclopropylmethyl, cyclobutyl, and homoallyl cationic forms. Consequently, reactions with nucleophiles typically yield a characteristic mixture of products derived from these rearranged structures. This guide elucidates this complex mechanism, providing researchers and drug development professionals with the foundational understanding required to predict and control the outcomes of reactions involving this versatile reagent.
The Foundational Principle: Neighboring Group Participation in Cyclopropylmethyl Systems
The exceptional reactivity of the cyclopropylmethyl scaffold is a cornerstone of physical organic chemistry. The key to understanding this behavior lies in the electronic structure of the three-membered ring.
The Unique Electronic Nature of Cyclopropane
The C-C bonds within a cyclopropane ring are not typical sigma bonds. Due to the geometric constraint of the 60° bond angles, the carbon orbitals cannot achieve standard sp³ hybridization. Instead, the bonds are formed from orbitals with a higher degree of p-character, resulting in what are often termed "bent bonds" or "banana bonds".[1] This arrangement causes the electron density to be concentrated outside the internuclear axis, giving the cyclopropane C-C bonds partial π-character.[2] It is this quasi-π character that allows the ring to behave as an internal nucleophile.
Anchimeric Assistance: The Driving Force of Reactivity
Neighboring group participation (NGP) is the interaction of a reaction center with a lone pair of electrons or electrons in a sigma or pi bond within the same molecule.[3][4] In the case of this compound, the process is initiated as the C-Br bond begins to ionize. The sigma electrons of one of the adjacent ring C-C bonds participate in the displacement of the bromide ion.
This participation provides a significant rate acceleration compared to analogous acyclic primary halides.[3] For example, the solvolysis of cyclopropylmethyl chloride is significantly faster than that of simple primary chlorides, a clear indicator of anchimeric assistance.[5] A suitably placed cyclopropyl ring can be an even more effective neighboring group than a double bond.[2]
The Core Reaction Mechanism: A Cascade of Cationic Rearrangements
The reaction of this compound with a nucleophile or solvent is not a straightforward substitution. It proceeds through a well-characterized, multi-step pathway involving delocalized cationic intermediates.
Step 1: Assisted Ionization and Formation of a Non-Classical Cation
The reaction is initiated by the departure of the bromide ion, which is actively pushed out by the neighboring cyclopropyl ring. This is the rate-determining step. This process does not form a simple primary carbocation. Instead, it generates a delocalized, non-classical carbocation, often depicted as a bicyclobutonium or corner-protonated cyclopropane structure.
Step 2: Rapid Equilibration of Cationic Intermediates
This initial non-classical ion is highly unstable and exists as a set of rapidly equilibrating isomers.[5][6] The positive charge is delocalized across four carbon atoms, leading to a dynamic equilibrium between the cyclopropylmethyl cation , the cyclobutyl cation (via ring expansion), and the homoallyl cation (via ring opening).[3][4][5][7]
The fact that solvolysis of cyclopropylmethyl, cyclobutyl, and homoallyl halides often produces a nearly identical mixture of alcohol products is the classic experimental evidence for this common cationic intermediate system.[4][5]
Caption: The reaction pathway for this compound.
Step 3: Nucleophilic Capture
A nucleophile (Nu⁻), which is often the solvent (solvolysis), can attack any of the electrophilic carbon centers within the equilibrating cationic system. This leads to the formation of a mixture of products:
-
Cyclopropylmethyl Product: Attack at the exocyclic methylene carbon.
-
Cyclobutyl Product: Attack at a carbon of the expanded four-membered ring.
-
Homoallyl Product: Attack at the terminal carbon of the ring-opened but-3-enyl system.
Influence of the Acetate Substituent
The CH₂COOCH₃ group at the C1 position of the ring is a key feature of the title molecule. As an electron-withdrawing group, it will have a modest electronic effect, potentially slightly reducing the rate of cation formation compared to an unsubstituted cyclopropylmethyl bromide. However, the powerful thermodynamic driving force of relieving the ring strain ensures that the neighboring group participation pathway remains dominant. Sterically, its presence may influence the relative ratios of the final products by hindering nucleophilic attack at certain positions.
Experimental Protocol: A Framework for Mechanistic Investigation
To validate the predicted reactivity and product distribution, a standardized solvolysis experiment can be performed. This protocol serves as a self-validating system to confirm the mechanistic principles discussed.
Protocol: Solvolysis in Buffered Ethanol
Objective: To analyze the product mixture resulting from the solvolysis of this compound and confirm the formation of rearranged products.
Materials:
-
This compound (CAS 855473-50-6)
-
Anhydrous Ethanol (200 proof)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl Ether (anhydrous)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (50 mL) and sodium bicarbonate (1.2 equivalents). The bicarbonate acts as a buffer to neutralize the HBr generated during the reaction.
-
Initiation: Add a known quantity of an internal standard (e.g., 50 mg of dodecane) to the flask. Dissolve this compound (1.0 g, 1.0 eq) in a small amount of ethanol and add it to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C). Monitor the reaction progress by taking small aliquots over time and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding 100 mL of cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting crude product oil by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of products and by ¹H and ¹³C NMR spectroscopy to confirm their structures.
Expected Data and Interpretation
The analysis of the product mixture is expected to reveal three major components corresponding to the capture of the three equilibrating carbocations by the ethanol solvent.
| Product Name | Structure Type | Key Spectroscopic Features (¹H NMR) |
| Methyl 2-[1-(ethoxymethyl)cyclopropyl]acetate | Cyclopropylmethyl | Singlet for O-CH₂, quartet and triplet for ethyl group, characteristic cyclopropyl multiplets (0.5-1.5 ppm). |
| Methyl 2-(2-ethoxycyclobutyl)acetate | Cyclobutyl | Signals for the cyclobutyl ring protons (1.6-2.5 ppm), methine proton adjacent to the ether (CHOEt), quartet and triplet for ethyl group. |
| Methyl 4-ethoxyhex-5-enoate | Homoallyl | Terminal alkene signals (vinyl protons, 5.0-6.0 ppm), signals for the O-CH₂-CH₃ group. |
Conclusion
The reactivity of this compound is a compelling example of mechanism dictating synthetic outcome. Its behavior is not predictable by simple substitution models but is instead controlled by the profound influence of the cyclopropyl ring acting as a neighboring group. This anchimeric assistance facilitates ionization and leads to a cascade of cationic rearrangements, ultimately producing a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. For the synthetic chemist, this understanding is critical. It transforms the molecule from a simple alkylating agent into a versatile precursor for accessing diverse carbocyclic and acyclic scaffolds, provided the reaction conditions are chosen to control the complex mechanistic landscape.
References
A Technical Guide to Methyl 2-[1-(bromomethyl)cyclopropyl]acetate: A Rigid and Metabolically Stable Building Block for PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. The chemical linker that connects the two ends of a PROTAC is a critical determinant of its efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. This guide introduces Methyl 2-[1-(bromomethyl)cyclopropyl]acetate, a specialized building block for PROTAC linker synthesis. We detail the strategic advantages conferred by its rigid cyclopropyl core, which enhances metabolic stability and pre-organizes the molecule into a bioactive conformation. This document provides a comprehensive overview of the building block's properties, detailed, field-proven protocols for its incorporation into PROTACs, and a framework for the subsequent biological evaluation of the resulting degraders.
The Strategic Imperative of Linker Design in PROTACs
PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system.[1] They consist of three components: a "warhead" ligand for a protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2][3] Upon simultaneously binding both proteins, the PROTAC forms a ternary complex (POI-PROTAC-E3 Ligase), which facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[4]
The linker is far more than a simple spacer; it is a crucial design element that dictates the biological activity of the PROTAC.[] Its length, rigidity, and chemical composition influence:
-
Ternary Complex Stability: The linker orients the POI and E3 ligase to enable productive ubiquitination. An optimal linker can create favorable protein-protein interactions, a phenomenon known as positive cooperativity.[6]
-
Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.[7][8]
-
Selectivity: Subtle changes in linker length and conformation can impart selectivity for degrading one protein over a closely related one.[2]
While flexible alkyl and polyethylene glycol (PEG) linkers are common starting points, there is a growing appreciation for rigid linkers that reduce the entropic penalty of forming the ternary complex and improve pharmacokinetic properties.[2][6][7]
Rationale for the Cyclopropyl Moiety in Drug Design
The cyclopropyl group is a "privileged" scaffold in medicinal chemistry, frequently incorporated to overcome common drug development roadblocks.[9] Its unique structural and electronic properties offer several distinct advantages.[10]
-
Conformational Rigidity: The strained three-membered ring imparts significant conformational constraint.[10][11] In a PROTAC linker, this rigidity can pre-organize the warhead and anchor ligands into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic cost of binding.[6][7]
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes. This makes the cyclopropyl group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[12]
-
Improved Physicochemical Properties: As a small, lipophilic group, it can favorably modulate a molecule's properties to enhance cell permeability and oral bioavailability.
dot
Caption: Strategic advantages of incorporating a cyclopropyl core.
Profile: this compound
This building block is designed for straightforward incorporation into linker scaffolds via its reactive bromomethyl handle.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 855473-50-6 | [13] |
| Molecular Formula | C₇H₁₁BrO₂ | [13] |
| Molecular Weight | 207.07 g/mol | [14][15] |
| Appearance | Colorless to yellowish liquid | [16] |
| Family | Protein Degrader Building Blocks | [13] |
Reactivity and Handling
The primary reactive site is the primary alkyl bromide, which is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles, including amines, phenols, and thiols.[17] The cyclopropane ring is robust and stable under typical nucleophilic substitution and amide coupling conditions. However, exposure to strong acids should be avoided to prevent potential ring-opening.[11] The compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment.[18]
Synthetic Application in PROTAC Assembly
The following section provides a representative, two-stage protocol for synthesizing a PROTAC using this compound. This workflow first attaches the building block to an E3 ligase ligand, followed by hydrolysis and amide coupling to the POI ligand.
dot
Caption: General workflow for PROTAC synthesis.
Detailed Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate (Sₙ2 Alkylation)
Causality: This protocol utilizes a nucleophilic aromatic amine on a pomalidomide derivative to displace the bromide from the building block.[17] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HBr generated in situ. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
Materials:
-
Hydroxy-pomalidomide (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate, Silica Gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add hydroxy-pomalidomide.
-
Dissolve the solid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pomalidomide-linker-ester intermediate.
Detailed Protocol 2: Final PROTAC Assembly (Hydrolysis & Amide Coupling)
Causality: The methyl ester of the intermediate is first saponified to a carboxylic acid using lithium hydroxide. This acid is then activated with a coupling reagent like HATU to form an active ester, which readily reacts with the amine handle on the POI ligand to form a stable amide bond, completing the PROTAC synthesis.
Materials:
-
Pomalidomide-linker-ester intermediate from Protocol 1 (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric Acid (HCl)
-
POI ligand with an amine handle (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Hydrolysis: a. Dissolve the pomalidomide-linker-ester intermediate in a mixture of THF and water (e.g., 3:1 ratio). b. Add LiOH and stir vigorously at room temperature, monitoring by LC-MS until hydrolysis is complete (typically 2-4 hours). c. Neutralize the reaction mixture with 1M HCl to pH ~5-6. d. Extract the product with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate. Use this directly in the next step.
-
Amide Coupling: a. Under an inert atmosphere, dissolve the carboxylic acid intermediate and the POI ligand in anhydrous DMF. b. Add DIPEA and stir for 5 minutes. c. Add HATU in one portion. d. Stir the reaction at room temperature until completion as monitored by LC-MS (typically 4-16 hours). e. Dilute the reaction with ethyl acetate and wash with water and brine. f. Dry the organic layer, concentrate, and purify the final PROTAC product using reverse-phase HPLC.
Framework for Biological Evaluation
Once synthesized, the PROTAC's efficacy must be validated through a series of self-validating cellular assays that mirror its mechanism of action.[1]
dot
Caption: Logical workflow for PROTAC biological validation.
Detailed Protocol 3: Western Blot for Target Protein Degradation
Causality: This is the gold-standard assay to directly measure the reduction in target protein levels.[1] By treating cells with a serial dilution of the PROTAC, a dose-response curve can be generated to determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ), key metrics of potency.[19][20]
Materials:
-
Cell line expressing the POI and relevant E3 ligase (e.g., HEK293T, or a cancer cell line like MCF7).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (for POI and a loading control like GAPDH or β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: a. Plate cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in culture medium. A typical range is 1 µM down to 1 nM, including a vehicle control (DMSO). c. Treat cells with the PROTAC dilutions and incubate for a set period (e.g., 18-24 hours).
-
Cell Lysis: a. Aspirate the medium and wash cells once with ice-cold PBS. b. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[21] c. Incubate on ice for 30 minutes, then centrifuge at >14,000 x g for 15 minutes at 4°C.[21] d. Collect the supernatant containing the protein lysate.
-
Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane and run the gel.
-
Blotting and Detection: a. Transfer proteins to a PVDF or nitrocellulose membrane. b. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. c. Incubate with the primary antibody for the POI overnight at 4°C. d. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21] e. Wash again, then apply ECL substrate and image the blot using a chemiluminescence detector. f. Strip the blot and re-probe for the loading control antibody.
-
Data Analysis: a. Quantify band intensities using software like ImageJ. b. Normalize the POI band intensity to the loading control for each lane. c. Calculate the percentage of protein remaining relative to the vehicle control (set to 100%). d. Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[20]
Summary of Supporting Mechanistic Assays
-
NanoBRET™ Ternary Complex Assay: This live-cell, proximity-based assay provides direct evidence that the PROTAC is forming the intended ternary complex.[22][23] One protein (e.g., the POI) is fused to a NanoLuc® luciferase donor, and the E3 ligase is fused to a HaloTag® fluorescent acceptor. An increase in the BRET signal upon PROTAC addition confirms complex formation.[24][25][26]
-
In-Cell Ubiquitination Assay: This assay confirms that the recruited E3 ligase is functional. Cells are treated with the PROTAC, often in the presence of a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate. The POI is then immunoprecipitated, and the resulting pull-down is analyzed by Western blot using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates poly-ubiquitination of the target.[27][28]
Hypothetical Data Summary
| Assay | Metric | Result for Cyclopropyl-PROTAC | Interpretation |
| Western Blot | DC₅₀ | 25 nM | Potent degradation at nanomolar concentrations. |
| Western Blot | Dₘₐₓ | >95% | Achieves near-complete degradation of the target protein. |
| NanoBRET™ | EC₅₀ | 150 nM | Efficiently forms the ternary complex in live cells. |
| Ubiquitination | Western Blot | Positive | Confirms the mechanism of action is via ubiquitination. |
Conclusion and Outlook
This compound is a valuable and strategic building block for the synthesis of advanced PROTACs. The integral cyclopropyl group offers a field-proven method for enhancing metabolic stability and introducing conformational rigidity into the linker, which can translate to improved potency and superior pharmacokinetic properties. The straightforward reactivity of its bromomethyl group allows for flexible and efficient incorporation into diverse synthetic routes. By following the detailed synthetic and biological validation protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the development of novel and efficacious protein degraders, pushing the boundaries of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Cyclopropane synthesis [organic-chemistry.org]
- 10. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. calpaclab.com [calpaclab.com]
- 14. [1-(Bromomethyl)cyclopropyl]methyl acetate | C7H11BrO2 | CID 58961613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 23. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 24. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 25. selvita.com [selvita.com]
- 26. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: A Technical Guide to Methyl 2-[1-(bromomethyl)cyclopropyl]acetate for Advanced Drug Development
Introduction: The Strategic Value of a Strained Ring in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing the pharmacological properties of therapeutic candidates. Among these, the cyclopropane motif offers a unique combination of conformational rigidity and metabolic stability. This guide provides an in-depth technical overview of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate, a key building block that leverages the inherent reactivity of its strained cyclopropyl core and the synthetic versatility of a primary bromide. With a molecular formula of C₇H₁₁BrO₂ and a molecular weight of 207.07 g/mol , this compound, identified by CAS Number 855473-50-6, has become an invaluable intermediate in the synthesis of complex pharmaceuticals and a promising scaffold for the construction of novel chemical entities.[1] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of marketed drugs and its potential in cutting-edge therapeutic modalities like protein degraders.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The following table summarizes its key identifiers and physical properties.
| Property | Value |
| CAS Number | 855473-50-6 |
| Molecular Formula | C₇H₁₁BrO₂ |
| Molecular Weight | 207.07 g/mol |
| Appearance | Typically a liquid |
| Purity | Commercially available at ≥97% |
Spectroscopic Signature:
While direct access to raw spectral data is often proprietary, the structural features of this compound allow for a confident prediction of its spectroscopic characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, which typically appear in the upfield region (δ 0.5-1.5 ppm) due to the ring strain. The methylene protons of the bromomethyl group (-CH₂Br) would likely resonate as a singlet or a multiplet around δ 3.4-3.6 ppm. The methylene protons of the acetate group (-CH₂COOCH₃) would be expected around δ 2.4-2.6 ppm, and the methyl ester protons (-OCH₃) would appear as a sharp singlet around δ 3.7 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would feature distinct signals for the cyclopropyl carbons, typically in the range of δ 10-25 ppm. The carbon of the bromomethyl group is expected around δ 30-35 ppm. The methylene carbon of the acetate group would resonate around δ 35-40 ppm, the methyl ester carbon at approximately δ 52 ppm, and the carbonyl carbon of the ester at a significantly downfield shift, around δ 170-175 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. C-H stretching vibrations of the aliphatic and cyclopropyl groups would be observed around 2850-3000 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromoethyl group, the methoxy group, and other fragments consistent with the structure.
Synthesis: A Patented Pathway to a Key Intermediate
The efficient and high-yielding synthesis of this compound is critical for its widespread application. A robust method has been detailed in the patent literature, providing a reliable route for its production on a laboratory and industrial scale.
Experimental Protocol: Synthesis from 1-(Hydroxymethyl)cyclopropylacetonitrile
This patented method utilizes commercially available starting materials and straightforward reaction conditions to achieve a high yield of the target compound.
Reaction Scheme:
Caption: High-yielding synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(hydroxymethyl)cyclopropylacetonitrile (1.0 equivalent) in dichloromethane (DCM).
-
Cooling: Cool the solution to a temperature between 0 °C and 10 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of phosphorus tribromide (PBr₃, approximately 0.34 equivalents) in DCM to the cooled solution, ensuring the temperature is maintained between 0 °C and 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1.5 to 5 hours.
-
Work-up: Cool the reaction mixture back to 0-10 °C and carefully add a 20% aqueous solution of sodium carbonate to neutralize the excess acid until the pH reaches 7.5-8.5.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Causality of Experimental Choices:
-
Solvent: Dichloromethane is an excellent choice due to its inertness under the reaction conditions and its ability to dissolve both the starting material and the intermediate species. Its low boiling point also facilitates easy removal during the work-up.
-
Brominating Agent: Phosphorus tribromide is a powerful and efficient brominating agent for primary alcohols.
-
Temperature Control: The initial cooling is crucial to control the exothermic reaction between the alcohol and PBr₃, preventing the formation of byproducts.
-
Neutralization: The use of sodium carbonate in the work-up is essential to quench the reaction and neutralize the acidic byproducts (phosphorous acid and HBr), which could otherwise lead to degradation of the product.
Reactivity and Synthetic Utility: The Power of the Bromomethyl Group
The synthetic utility of this compound is primarily derived from the reactivity of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. The strained cyclopropane ring can also influence the reactivity at the adjacent carbon center.
Nucleophilic Substitution Reactions:
The carbon-bromine bond is polarized, making the methylene carbon susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups.
References
Methodological & Application
Synthesis of PROTACs using "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate"
Topic: Synthesis of PROTACs using "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate"
For: Researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing "this compound" as a key building block for linker incorporation. PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[1][3] This guide details the strategic incorporation of a rigid cyclopropyl motif, valued for its ability to enhance metabolic stability, reduce conformational flexibility, and potentially improve cell permeability and binding affinity.[4][5][6][7] We provide a comprehensive scientific rationale, detailed step-by-step synthetic protocols, and methodologies for the characterization and evaluation of the final PROTAC product.
Introduction: The Strategic Role of the Cyclopropyl Moiety in PROTAC Design
PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively degrade target proteins.[2] They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker.[1] The linker is not merely a spacer but actively influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.[1]
The incorporation of a cyclopropane ring into the linker, via building blocks like This compound , offers several distinct advantages in medicinal chemistry:
-
Conformational Rigidity: The strained three-membered ring restricts the number of rotatable bonds, reducing the entropic penalty upon binding to the target and E3 ligase, which can lead to more stable ternary complex formation.[1][4]
-
Metabolic Stability: The cyclopropyl group is resistant to common metabolic degradation pathways that affect linear alkyl chains, potentially leading to a longer in vivo half-life.[4][6]
-
Improved Physicochemical Properties: As a lipophilic and rigid bioisostere, the cyclopropyl group can modulate solubility and permeability, aiding the molecule's journey across cell membranes to reach its intracellular target.[7]
-
Vectorial Control: The rigid structure provides better control over the spatial orientation of the two ligands, which is critical for productive ternary complex formation.
This compound is a versatile building block designed to introduce this advantageous motif. The primary bromide serves as a reactive handle for nucleophilic substitution, allowing for covalent attachment to common functional groups found on E3 ligase ligands or POI ligands, such as phenols, amines, or thiols. The methyl ester provides a second functional group that can be hydrolyzed to a carboxylic acid for subsequent amide bond formation, offering a dual-pronged approach to PROTAC assembly.
Mechanism of Action & Synthetic Strategy Overview
PROTAC Mechanism of Action
The fundamental goal of a PROTAC is to induce proximity between a target protein and an E3 ligase. This process initiates a catalytic cycle of protein degradation.
Caption: PROTAC mechanism: from ternary complex formation to degradation.
General Synthetic Workflow
The synthesis of a PROTAC using This compound typically follows a modular, two-stage strategy. The primary bromide is first used in a nucleophilic substitution reaction, followed by ester hydrolysis and amide coupling. This approach allows for the convergent assembly of the final molecule.
Caption: Modular synthetic workflow for PROTAC assembly.
Experimental Protocols
Disclaimer: These protocols are representative and based on established methodologies for PROTAC synthesis.[5] Researchers must optimize conditions for their specific substrates and perform appropriate characterization (NMR, LC-MS, HPLC) at each step.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial Vendors | >97% | CAS: 855473-50-6 |
| Pomalidomide (CRBN Ligand) | Commercial Vendors | >98% | Nucleophile for Step 1 |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Vendors | >99% | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Commercial Vendors | Anhydrous | Reaction solvent |
| Lithium Hydroxide (LiOH) | Commercial Vendors | >98% | Reagent for hydrolysis |
| Tetrahydrofuran (THF) | Commercial Vendors | Anhydrous | Co-solvent for hydrolysis |
| HATU (Coupling Reagent) | Commercial Vendors | >98% | Amide coupling reagent |
| POI-Ligand-Amine | User-Synthesized | N/A | Amine-functionalized warhead |
| Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, HCl, Saturated NaHCO₃, Brine | Commercial Vendors | Reagent Grade | Solvents for workup and purification |
Protocol 1: Alkylation of E3 Ligase Ligand (Pomalidomide)
This protocol describes the nucleophilic substitution reaction where the N-H of the pomalidomide phthalimide group attacks the primary bromide of the cyclopropyl building block. This reaction is analogous to established methods for alkylating thalidomide-based ligands.[5]
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pomalidomide (1.0 eq).
-
Dissolution: Dissolve the pomalidomide in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add This compound (1.2 eq) to the solution, followed by DIPEA (3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 80-90 °C. The elevated temperature is necessary to drive the alkylation of the relatively non-nucleophilic phthalimide nitrogen.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the pomalidomide starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with water (2x) and brine (1x) to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography (using a gradient of EtOAc in Hexanes) to yield the pure E3 Ligand-Linker Ester intermediate.
Protocol 2: Saponification of the Methyl Ester
This step hydrolyzes the methyl ester to the corresponding carboxylic acid, which is required for the subsequent amide coupling reaction.
-
Reaction Setup: Dissolve the purified E3 Ligand-Linker Ester intermediate (1.0 eq) from Protocol 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Reagent Addition: Add Lithium Hydroxide (LiOH) (2.0-3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by LC-MS until the ester starting material is fully converted to the carboxylic acid (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding 1M HCl solution dropwise until the pH is acidic (~pH 3-4).
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine (1x), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting E3 Ligand-Linker Acid is often of sufficient purity to be used in the next step without further purification. If necessary, it can be purified by chromatography or recrystallization.
Protocol 3: Amide Coupling to POI Ligand
This final step connects the E3 ligase-linker fragment to the warhead (POI ligand) via a stable amide bond.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, dissolve the E3 Ligand-Linker Acid (1.0 eq) from Protocol 2 and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq) followed by DIPEA (3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by LC-MS until the carboxylic acid starting material is consumed (typically 4-18 hours).
-
Workup:
-
Dilute the reaction with EtOAc.
-
Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the final crude PROTAC molecule using preparative HPLC or flash column chromatography to obtain the product with high purity (>95%).
Characterization and Evaluation
Upon successful synthesis, the final PROTAC must be rigorously characterized and its biological activity assessed.
| Assay Type | Purpose |
| NMR Spectroscopy | Confirm the chemical structure and purity of the final compound and all intermediates. |
| Mass Spectrometry | Verify the molecular weight of the final compound and intermediates. |
| HPLC Analysis | Determine the final purity of the PROTAC compound, which is critical for accurate biological testing. |
| Western Blot | The primary assay to confirm target protein degradation. Cells are treated with the PROTAC, and protein levels are measured relative to a loading control.[4] |
| DC₅₀ Determination | Dose-response experiments are performed to calculate the concentration of PROTAC required to degrade 50% of the target protein. |
| Cell Viability Assay | Assess the cytotoxic effects of the PROTAC on cells to distinguish targeted degradation from general toxicity. |
Conclusion
This compound is a valuable synthetic tool for constructing PROTACs with rigidified linkers. The cyclopropyl moiety offers significant advantages in optimizing the pharmacokinetic and pharmacodynamic properties of a degrader molecule. The modular synthetic route presented here, based on a sequence of nucleophilic substitution, hydrolysis, and amide coupling, provides a reliable and adaptable framework for researchers to generate novel PROTACs. Rigorous purification and comprehensive biological evaluation are essential to validate the successful synthesis and desired function of these next-generation therapeutics.
References
- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Experimental Protocols: Leveraging Methyl 2-[1-(bromomethyl)cyclopropyl]acetate in Modern Synthesis
Introduction: The Strategic Value of a Strained Ring System
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a versatile bifunctional molecule that has garnered significant interest as a key building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive primary bromide and an ester moiety attached to a sterically demanding quaternary cyclopropane core, makes it an ideal intermediate for introducing the unique 1,1-disubstituted cyclopropane motif into larger molecules. The cyclopropyl group itself is a highly sought-after feature in drug development, known for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties, often leading to enhanced biological activity.[1] This guide provides in-depth protocols for the synthesis and subsequent functionalization of this valuable reagent, grounded in established chemical principles and field-proven insights for researchers in drug discovery and chemical development.
Physicochemical Properties & Safe Handling
Before proceeding with any experimental work, it is crucial to understand the properties of this compound and the necessary safety precautions. As a reactive alkyl halide, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
| Property | Value | Source |
| CAS Number | 855473-50-6 | [2][3] |
| Molecular Formula | C₇H₁₁BrO₂ | [2][3] |
| Molecular Weight | 207.07 g/mol | [2][3] |
| Appearance | Typically a liquid | [2] |
| Purity | ≥97% (typical) | [3] |
| Storage | Store at room temperature in a dry, dark, and well-ventilated place. | [3][4] |
Protocol I: Synthesis of this compound
The most direct route to the title compound is through the bromination of its corresponding primary alcohol, Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate. The use of phosphorus tribromide (PBr₃) in a suitable solvent is a classic and efficient method for this transformation.
Principle & Mechanism: This reaction proceeds via the formation of a phosphite ester intermediate upon reaction of the alcohol with PBr₃. The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the phosphorus-containing leaving group in an Sₙ2-type mechanism. The choice of a non-protic solvent like dichloromethane (DCM) is critical to prevent unwanted side reactions with the highly reactive PBr₃. Temperature control is paramount to manage the exothermic nature of the reaction and minimize impurity formation.[2]
Caption: Reaction scheme for the synthesis of the title compound.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate | 144.17 | 72.0 g | 0.50 | Starting Material |
| Phosphorus Tribromide (PBr₃) | 270.69 | 46.0 g (15.3 mL) | 0.17 | Corrosive, reacts violently with water |
| Dichloromethane (DCM) | 84.93 | 500 mL + 50 mL | - | Anhydrous grade recommended |
| 20% Sodium Carbonate (aq) | - | As needed | - | For neutralization |
| Anhydrous Magnesium Sulfate | - | As needed | - | For drying |
Step-by-Step Protocol:
-
Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Dissolution: Charge the flask with Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (72.0 g, 0.50 mol) and dichloromethane (500 mL). Stir the mixture until the starting material is fully dissolved and cool the solution to 0-5 °C.
-
Reagent Preparation: In a separate dry flask, prepare a solution of phosphorus tribromide (46.0 g, 0.17 mol) in dichloromethane (50 mL).
-
Addition: Carefully transfer the PBr₃ solution to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature is maintained between 0 °C and 10 °C.[2]
-
Causality Insight: Slow, controlled addition is crucial. The reaction is exothermic, and rapid addition can lead to a dangerous temperature spike and the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-5 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete when the starting alcohol spot has been consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask back down to 0-10 °C in an ice bath.
-
Workup - Neutralization: Slowly and carefully add 20% aqueous sodium carbonate solution dropwise to neutralize the excess acid. Be cautious as CO₂ evolution may cause frothing. Adjust the pH to approximately 7.5-8.5.[2]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a red or yellow liquid.[2]
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol II: Nucleophilic Substitution with Cyanide
A primary application of this compound is as an electrophile in nucleophilic substitution reactions. The conversion of the bromomethyl group to a cyanomethyl group is a powerful transformation, as the resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, significantly expanding synthetic possibilities. This protocol is adapted from a patented procedure involving a similar substrate.[5]
Principle & Mechanism: This is a classic Sₙ2 reaction where the cyanide ion (CN⁻), a potent nucleophile, performs a "backside attack" on the electrophilic carbon atom attached to the bromine. The bromide ion is displaced as the leaving group. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal for this reaction as they solvate the cation (e.g., K⁺) while leaving the nucleophile (CN⁻) relatively "bare" and highly reactive.
References
- 1. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 2. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate synthesis - chemicalbook [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate, CasNo.855473-50-6 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]
- 5. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]
Application Note: Methyl 2-[1-(bromomethyl)cyclopropyl]acetate as a Versatile Building Block for Rigid Linkers in Targeted Protein Degrader Synthesis
Abstract
Targeted protein degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality, capable of addressing protein targets previously considered "undruggable."[1] The efficacy of a PROTAC is critically dependent on the chemical linker that connects the warhead (targeting the protein of interest) to the E3 ligase ligand.[2] This application note details the utility of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate as a bifunctional building block for constructing PROTACs with rigid cyclopropyl-containing linkers. The inherent strain and defined stereochemistry of the cyclopropane ring offer a strategy to reduce the conformational flexibility of the linker, a key parameter in optimizing ternary complex formation and subsequent degradation.[3] We provide detailed protocols for the synthesis of this building block and its sequential conjugation to E3 ligase and target protein ligands, establishing its role as a valuable tool for researchers in drug discovery and chemical biology.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules that function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4] This event is mediated by the formation of a productive ternary complex (POI-PROTAC-E3 Ligase), and the chemical linker is not merely a spacer but a critical determinant of the complex's stability and geometry.[2] Linker properties such as length, solubility, and rigidity profoundly impact a PROTAC's potency, selectivity, and pharmacokinetic profile.[5]
While flexible linkers, like polyethylene glycol (PEG) or alkyl chains, are widely used, there is growing interest in incorporating rigid motifs.[3][6] Rigid linkers can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding. The cyclopropyl group is an attractive rigid spacer in medicinal chemistry. It is recognized as a bioisostere for phenyl rings and alkynes but with a distinct three-dimensional profile. Its incorporation into a PROTAC linker can provide conformational constraint, a feature that is often challenging to achieve with linear linkers.
This compound is a bifunctional chemical entity uniquely suited for this purpose. It features two distinct reactive handles:
-
A primary alkyl bromide , which is an excellent electrophile for nucleophilic substitution reactions (e.g., with amine or thiol nucleophiles).
-
A methyl ester , which can be readily hydrolyzed to a carboxylic acid for subsequent amide bond formation.
This dual reactivity allows for a modular and directional synthesis of PROTACs, making it a valuable building block for generating libraries of degraders with structurally defined, rigid linkers.
Chemical Properties and Synthesis
This compound is a key intermediate for introducing the 1,1-disubstituted cyclopropyl acetate moiety.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 855473-50-6 |
| Molecular Formula | C₇H₁₁BrO₂ |
| Molecular Weight | 207.07 g/mol |
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described in patent CN105541786 and involves the bromination of a hydroxymethyl precursor. The reactivity of the bromomethyl group makes this compound a versatile intermediate for further functionalization.[7]
Workflow Diagram:
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. Actylis - (Bromomethyl)-Cyclopropane - API Intermediate [solutions.actylis.com]
Application Notes: The Strategic Deployment of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate in Modern Medicinal Chemistry
Abstract
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS No: 855473-50-6) is a versatile bifunctional chemical building block that has gained traction in contemporary drug discovery.[1][2][3] Its unique architecture, featuring a reactive bromomethyl group for molecular elaboration and a cyclopropyl-acetate motif, offers medicinal chemists a powerful tool to optimize pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the strategic application of this reagent, focusing on the rationale behind its use, detailed reaction protocols, and its role in the synthesis of complex therapeutic agents, particularly in the context of antiviral drug development.
Introduction: The Value Proposition of the Cyclopropyl Motif
The cyclopropane ring is a highly valuable structural unit in medicinal chemistry, often referred to as a "privileged" scaffold.[4] Despite its simple three-carbon structure, its incorporation into a drug candidate can profoundly and beneficially impact multiple properties.
Key Advantages of Cyclopropyl Groups in Drug Design:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can increase a drug's half-life and bioavailability.
-
Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[6][7] This conformational constraint can reduce off-target effects.[8]
-
Bioisosterism: The cyclopropyl ring can act as a rigid bioisostere for other functional groups like alkenes or gem-dimethyl groups, allowing chemists to fine-tune the steric and electronic profile of a molecule.[7][9]
-
Improved Physicochemical Properties: Introduction of a cyclopropyl group can modulate lipophilicity, permeability, and plasma clearance, addressing common roadblocks in drug discovery.[8]
This compound capitalizes on these advantages by providing the core cyclopropyl group appended with two distinct functional handles: a highly reactive electrophilic center (-CH2Br) and an ester (-COOCH3) that can be hydrolyzed to a carboxylic acid for further modification or to engage in polar interactions with a target protein.
Core Application: Synthesis of Antiviral Agents
A prominent application of cyclopropyl-containing building blocks is in the development of antiviral therapeutics, particularly for Hepatitis C Virus (HCV).[10][11][12] The HCV NS3/4A serine protease is a validated target for drug intervention, and inhibitors often feature peptidomimetic structures where specific amino acid residues are replaced with tailored fragments to enhance efficacy and drug-like properties.[13]
The structure of this compound makes it an ideal precursor for synthesizing complex, non-natural amino acids that can be incorporated into these peptidomimetic frameworks. A prime example is its utility in building analogs of the P2 residue of HCV protease inhibitors like Boceprevir.[14][15]
Workflow for P2 Moiety Synthesis:
The general strategy involves using the bromomethyl group as an electrophile in a nucleophilic substitution reaction, typically with an amine or a protected amino acid derivative.
Caption: Synthetic workflow for incorporating the building block into a peptidomimetic.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on standard organic synthesis practices for reagents of this class.[16] Researchers should optimize conditions for their specific substrates.
Protocol 3.1: General Procedure for N-Alkylation
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of the amine nucleophile in anhydrous DMF, add anhydrous K₂CO₃.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound in DMF dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Causality and Trustworthiness:
-
Why K₂CO₃? A mild inorganic base is used to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HBr byproduct formed during the Sₙ2 reaction. Its insolubility in DMF can help drive the reaction.
-
Why DMF? This polar aprotic solvent is excellent for Sₙ2 reactions as it solvates the cation (K⁺) but not the anion (the deprotonated amine), leaving the nucleophile highly reactive.
-
Self-Validation: The reaction progress is monitored by chromatography to ensure full conversion of the limiting reagent. The final product's identity and purity are confirmed by NMR and mass spectrometry.
Protocol 3.2: Saponification (Ester to Carboxylic Acid Conversion)
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 2-[1-((R-amino)methyl)cyclopropyl]acetate (from Protocol 3.1) (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the ester starting material in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.
Causality and Trustworthiness:
-
Why LiOH? Lithium hydroxide is a strong base commonly used for ester hydrolysis. It is less likely to cause side reactions compared to sodium or potassium hydroxide in some complex substrates.
-
Why THF/H₂O? This solvent system ensures that both the relatively nonpolar organic ester and the polar aqueous LiOH solution are miscible, allowing the reaction to proceed efficiently.
-
Self-Validation: Acidification should produce a precipitate or an extractable product, indicating the formation of the less water-soluble carboxylic acid from its salt. The final product is verified by NMR, checking for the disappearance of the methyl ester singlet (~3.7 ppm).
Quantitative Data Summary
The utility of a building block is often judged by its performance in key synthetic transformations. The following table summarizes expected outcomes for the protocols described above.
| Parameter | Protocol 3.1 (N-Alkylation) | Protocol 3.2 (Saponification) |
| Typical Yield | 75-95% | 85-99% |
| Purity (Post-Chromatography) | >98% | >95% (often used crude) |
| Key Reaction Intermediate | Sₙ2 Transition State | Tetrahedral Intermediate |
| Primary Side Reactions | Over-alkylation (if N-H remains) | Racemization (substrate dependent) |
| Monitoring Technique | LC-MS, TLC | LC-MS, TLC |
Conclusion and Future Outlook
This compound is a strategically designed building block that offers a reliable entry point to the synthesis of complex molecules containing the medicinally important cyclopropyl moiety. Its bifunctional nature allows for sequential, controlled modifications, making it a valuable asset in the construction of peptidomimetics and other scaffolds for drug discovery.[17][18] The protocols outlined herein provide a robust framework for its effective deployment in research and development settings, particularly in the pursuit of novel antiviral agents and other therapeutics where metabolic stability and conformational rigidity are paramount design criteria.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate, CasNo.855473-50-6 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]
- 3. cphi-online.com [cphi-online.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globallinker.com [globallinker.com]
- 18. Cyclopropyl Methyl Bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Introduction
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a versatile synthetic intermediate characterized by a strained cyclopropyl ring adjacent to a primary alkyl bromide. This unique structural arrangement imparts distinct reactivity, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the reactive carbon-bromine bond allows for a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a discussion of the underlying mechanistic principles that govern these transformations. A thorough understanding of these aspects is critical for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired outcomes. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Physicochemical Properties and Synthesis
A foundational understanding of the substrate is paramount before delving into its reactivity.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 855473-50-6 |
| Molecular Formula | C₇H₁₁BrO₂ |
| Molecular Weight | 207.07 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approximately 211 °C |
| Density | Approximately 1.443 g/cm³ |
The synthesis of this compound is typically achieved through the bromination of the corresponding alcohol, Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate. A common and effective method involves the use of phosphorus tribromide (PBr₃) in an aprotic solvent like dichloromethane (DCM).
Caption: Synthesis of the target compound.
Mechanistic Considerations in Nucleophilic Substitutions of Cyclopropylmethyl Bromides
The reactivity of cyclopropylmethyl halides in nucleophilic substitution reactions is more complex than that of simple primary alkyl halides. While the substrate is primary, which typically favors a bimolecular (Sₙ2) mechanism, the proximity of the cyclopropyl ring introduces the possibility of alternative pathways.
The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.[1] For a primary alkyl halide like this compound, this is a plausible pathway.[2]
Caption: The Sₙ2 pathway.
However, the strain in the cyclopropyl ring can lead to participation of the C-C bonds in the departure of the leaving group, leading to a non-classical carbocation intermediate known as a bicyclobutonium ion. This pathway is more characteristic of an Sₙ1-type mechanism and can result in rearranged products.[3][4] Quantum chemical calculations have shown that the mechanistic landscape can be complex, sometimes challenging the traditional Sₙ1/Sₙ2 dichotomy.[5] The choice of nucleophile, solvent, and reaction temperature can influence which pathway predominates. For strong, highly concentrated nucleophiles in polar aprotic solvents, the Sₙ2 pathway is generally favored.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed procedures for the substitution of the bromide in this compound with various nucleophiles.
Protocol 1: Synthesis of Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate via Thiourea
This two-step, one-pot procedure is a robust method for introducing a thiol functionality. The use of thiourea is advantageous as it is a non-volatile and less odorous alternative to other sulfur nucleophiles like sodium hydrosulfide or thioacetic acid.[6] This transformation is a key step in the synthesis of the anti-asthmatic drug Montelukast.[7]
Reaction Scheme:
-
This compound + Thiourea → Isothiouronium salt
-
Isothiouronium salt + NaOH (aq) → Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate
Caption: Workflow for thiol synthesis.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Toluene or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask, dissolve this compound (e.g., 20.7 g, 0.1 mol) and thiourea (e.g., 8.4 g, 0.11 mol) in acetone (e.g., 100 mL).
-
Heat the mixture to reflux and stir for 10-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate.
-
-
Hydrolysis to the Thiol:
-
To the reaction mixture, add a solution of sodium hydroxide (e.g., 12 g, 0.3 mol) in water (e.g., 60 mL).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with toluene or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of Methyl 2-[1-(cyanomethyl)cyclopropyl]acetate
The introduction of a nitrile group provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. This protocol is adapted from a procedure for a similar substrate.[8]
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Water
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve sodium cyanide (e.g., 5.9 g, 0.12 mol) in DMF (e.g., 100 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add a solution of this compound (e.g., 20.7 g, 0.1 mol) in DMF (e.g., 50 mL) dropwise to the cyanide solution.
-
Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (200 mL) and toluene (150 mL).
-
Shake vigorously and separate the layers.
-
Extract the aqueous layer with toluene (2 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
Protocol 3: Synthesis of Methyl 2-[1-(methoxymethyl)cyclopropyl]acetate
This protocol describes the formation of an ether linkage using an alkoxide nucleophile. The conditions are based on the Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.5 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (e.g., 10.35 g, 0.05 mol) in dry methanol or THF (100 mL).
-
Add sodium methoxide (e.g., 4.05 g, 0.075 mol) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction by the addition of water (100 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Protocol 4: Synthesis of N-Substituted Methyl 2-[1-(aminomethyl)cyclopropyl]acetate
The reaction of primary alkyl halides with amines can sometimes lead to over-alkylation.[9] To favor mono-alkylation, it is often advantageous to use a large excess of the amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine, morpholine) (3.0 eq or more)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (e.g., 4.14 g, 0.02 mol) in acetonitrile (50 mL).
-
Add the desired amine (e.g., benzylamine, 6.42 g, 0.06 mol) and potassium carbonate (e.g., 5.52 g, 0.04 mol).
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.
-
-
Work-up and Isolation:
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a variety of functionalized cyclopropane derivatives. The protocols provided herein offer reliable methods for conducting nucleophilic substitution reactions with a range of common nucleophiles. A careful consideration of the reaction mechanism, particularly the potential for rearrangements in the cyclopropylmethyl system, is essential for predicting and controlling the reaction outcomes. These application notes serve as a practical guide for researchers in drug discovery and organic synthesis to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How persistent is cyclopropyl upon nucleophilic substitution, and is frontside displacement possible? A model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 8. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
The Strategic Utility of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate in Modern Organic Synthesis
Introduction: The Value Proposition of a Strained Ring System
In the landscape of contemporary organic synthesis and drug discovery, the cyclopropyl moiety has emerged as a "privileged" structural motif. Its inherent ring strain and unique electronic properties impart favorable conformational rigidity, metabolic stability, and binding characteristics to bioactive molecules. Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS No. 855473-50-6) is a versatile bifunctional building block that expertly leverages these attributes. Possessing both a reactive primary bromide for nucleophilic displacement and a methyl ester for further elaboration, this reagent serves as a linchpin in the construction of complex molecular architectures, from pharmaceutical intermediates to advanced targeted protein degraders. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols, designed for researchers at the forefront of chemical innovation.
Physicochemical & Safety Profile
A foundational understanding of a reagent's properties and hazards is paramount for its safe and effective implementation in any synthetic campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 855473-50-6 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₂ | [1][2] |
| Molecular Weight | 207.07 g/mol | [1][2] |
| Appearance | Liquid (form may vary) | |
| Purity | Typically ≥97% | [2][3] |
| Storage | Store in a cool, dry, well-ventilated area | [2] |
Safety & Handling:
This compound is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it causes skin and serious eye irritation and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Handling Precautions: Avoid breathing vapors, mist, or gas. Wash hands thoroughly after handling.[4]
-
In case of contact:
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]
Synthesis of the Intermediate
The most direct and common synthesis of this compound involves the bromination of its corresponding alcohol precursor, Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate.
Protocol 1: Synthesis via Bromination of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate
This protocol is based on established procedures for the conversion of primary alcohols to bromides using phosphorus tribromide (PBr₃).[5]
Reaction Scheme:
Materials:
-
Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
20% aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approx. 0.34 eq) dropwise to the stirred solution, maintaining the internal temperature between 0-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 to 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly add 20% aqueous sodium carbonate solution dropwise to quench the excess PBr₃ and neutralize the acidic byproducts until the pH of the aqueous layer is between 7.5 and 8.5.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Analysis: The product can be further purified by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. A typical reported yield for this transformation is approximately 96%.[5]
Application I: The Cornerstone of Nucleophilic Substitution Reactions
The primary utility of this compound lies in its role as an electrophile in Sₙ2 reactions. The primary bromide is an excellent leaving group, readily displaced by a wide array of nucleophiles. This allows for the direct installation of the unique cyclopropylmethyl acetate moiety onto various scaffolds.
R¹R²NH + Br-CH₂-(c-C₃H₄)-CH₂-COOCH₃ -- (Base, Solvent) --> R¹R²N-CH₂-(c-C₃H₄)-CH₂-COOCH₃
Caption: PROTAC mechanism and the role of building blocks.
Protocol 4: Incorporation into a PROTAC Linker via Thiol Alkylation
This protocol illustrates how this compound can be used to attach a linker to a thiol-containing E3 ligase ligand handle, a common strategy in PROTAC synthesis.
Reaction Scheme:
Materials:
-
Thiol-functionalized E3 ligase ligand/linker precursor (1.0 eq)
-
This compound (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-dimethylformamide (DMF), anhydrous
-
Water, Ethyl Acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the thiol-containing precursor (1.0 eq) in anhydrous DMF. Add cesium carbonate (2.0 eq) to the solution and stir at room temperature for 15 minutes to form the thiolate.
-
Alkylation: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS for the consumption of the starting thiol.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by preparative HPLC or flash column chromatography to yield the desired PROTAC intermediate. The methyl ester can then be hydrolyzed to a carboxylic acid for subsequent amide coupling with the target protein ligand.
Conclusion
This compound is far more than a simple alkylating agent. It is a strategically designed building block that provides a direct route to incorporating the valuable cyclopropylmethyl motif into complex molecules. Its utility in fundamental Sₙ2 reactions, its role in powerful C-C bond formations via Grignard chemistry, and its application in the synthesis of next-generation therapeutics like PROTACs underscore its importance. The protocols detailed herein provide a practical framework for researchers to harness the full potential of this versatile intermediate in their synthetic endeavors.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 4. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently execute and optimize your experiments, ensuring both success and scientific rigor.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes involve either the bromination of a cyclopropylmethyl alcohol precursor or the radical bromination of a methylenecyclopropane derivative. A widely used and reliable method is the conversion of a corresponding cyclopropylmethanol derivative using a brominating agent like phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) with a phosphine.
Q2: Why is temperature control so critical during the bromination of cyclopropyl systems?
A2: The cyclopropane ring is a strained three-membered ring. At elevated temperatures, or in the presence of strong acids or bases, the ring is susceptible to opening, which can lead to the formation of undesired isomeric bromoalkene byproducts.[1] Careful temperature control, often at or below room temperature, is essential to maintain the integrity of the cyclopropyl ring and maximize the yield of the desired product.
Q3: What is the role of a radical initiator when using N-Bromosuccinimide (NBS)?
A3: When employing N-Bromosuccinimide (NBS) for bromination, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with light (UV irradiation), is used to initiate a free radical chain reaction. This allows for the selective bromination at the allylic or, in this case, the methyl group attached to the cyclopropane ring, which behaves similarly to an allylic position due to the electronic nature of the cyclopropane ring.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through vacuum distillation or column chromatography on silica gel.[2] Given that potential byproducts like bromoalkenes can have similar boiling points, careful fractional distillation or a well-optimized chromatography solvent system is crucial for obtaining a highly pure product.
Q5: Is this compound stable for long-term storage?
A5: While generally stable, alkyl bromides can be sensitive to light and moisture over extended periods, potentially leading to decomposition. It is recommended to store the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon), to ensure its long-term stability.
Section 2: Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive brominating agent (e.g., hydrolyzed PBr₃).2. Insufficient reaction time or temperature.3. Incomplete reaction due to poor quality starting material. | 1. Use a fresh bottle of the brominating agent or purify it before use.2. Monitor the reaction progress by TLC or GC-MS and adjust the reaction time and temperature accordingly.3. Ensure the starting alcohol is pure and dry. |
| Presence of Multiple Spots on TLC / Peaks in GC-MS | 1. Formation of ring-opened bromoalkene byproducts.2. Over-bromination leading to dibrominated species.3. Presence of unreacted starting material. | 1. Lower the reaction temperature and ensure slow, controlled addition of the brominating agent.2. Use a stoichiometric amount of the brominating agent.3. Increase the reaction time or temperature slightly, while monitoring for byproduct formation. |
| Product Decomposes During Purification | 1. Overheating during distillation.2. Acid-catalyzed decomposition on silica gel. | 1. Use vacuum distillation to lower the boiling point.2. Neutralize the silica gel with a small amount of triethylamine in the eluent before performing column chromatography. |
| Difficulty in Isolating Pure Product | 1. Similar boiling points or polarities of the product and byproducts. | 1. Employ fractional vacuum distillation with a fractionating column.2. Use a high-resolution column chromatography system or try a different solvent system to improve separation. |
Section 3: Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the synthesis of this compound based on a method adapted from patent literature.
Synthesis of this compound using Phosphorus Tribromide
This protocol is adapted from patent CN105541786.
Materials:
-
Methyl 2-(1-(hydroxymethyl)cyclopropyl)acetate
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
20% Sodium carbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-(1-(hydroxymethyl)cyclopropyl)acetate (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-10 °C using an ice bath.
-
Addition of PBr₃: Slowly add a solution of phosphorus tribromide (0.34 equivalents) in dichloromethane dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1.5-5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the solution back to 0-10 °C in an ice bath.
-
Neutralization: Carefully and slowly add 20% sodium carbonate solution dropwise to neutralize the excess acid, bringing the pH of the aqueous layer to 7.5-8.5.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Section 4: Characterization of this compound
Accurate characterization is paramount to confirm the identity and purity of the synthesized product. Below is the expected spectroscopic data for this compound.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~3.70 (s, 3H): The singlet corresponds to the methyl ester protons (-OCH₃).
-
δ ~3.45 (s, 2H): The singlet is attributed to the methylene protons of the bromomethyl group (-CH₂Br).
-
δ ~2.50 (s, 2H): The singlet represents the methylene protons of the acetate group (-CH₂CO₂Me).
-
δ ~0.80-1.00 (m, 4H): The multiplet corresponds to the four methylene protons of the cyclopropyl ring.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~172.0: Carbonyl carbon of the ester.
-
δ ~51.5: Methyl carbon of the ester.
-
δ ~40.0: Methylene carbon of the acetate group.
-
δ ~38.0: Methylene carbon of the bromomethyl group.
-
δ ~25.0: Quaternary carbon of the cyclopropyl ring.
-
δ ~15.0: Methylene carbons of the cyclopropyl ring.
-
-
Mass Spectrometry (EI): The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for bromine.
Section 5: Visualized Workflows and Logic
To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Common side reactions with "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate"
Welcome to the technical support guide for Methyl 2-[1-(bromomethyl)cyclopropyl]acetate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of this versatile reagent. Our goal is to equip you with the scientific rationale behind experimental protocols to proactively mitigate side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties and stability of this compound?
This compound (CAS No: 855473-50-6, Molecular Formula: C₇H₁₁BrO₂) is a liquid reagent widely used as a building block in organic synthesis.[1][2] Its structure features a reactive primary bromide attached to a cyclopropane ring, making it an effective alkylating agent. The compound is generally stable under recommended storage conditions but is incompatible with strong bases and strong oxidizing agents.[3][4] It is also flammable.[3][4]
| Property | Value |
| Molecular Weight | 207.07 g/mol [1][2] |
| Appearance | Clear to pale yellow liquid |
| Boiling Point | ~105-107 °C (for the related (bromomethyl)cyclopropane)[5] |
| Density | ~1.392 g/mL at 25 °C (for the related (bromomethyl)cyclopropane)[5] |
Q2: What are the recommended storage and handling conditions for this reagent?
To ensure the stability and safety of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3] The recommended storage temperature is typically between 0-6°C.[3][4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Q3: What are the primary applications of this compound?
This compound is primarily used as an electrophile in nucleophilic substitution reactions to introduce the 2-(methoxycarbonyl)methyl-1-methylenecyclopropyl moiety into a target molecule. The cyclopropyl group is a valuable motif in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and overall biological activity of drug candidates.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: Low Yield in Nucleophilic Substitution Reactions
Q: I am attempting a nucleophilic substitution with an amine nucleophile, but I'm observing low yields of my desired product. What are the likely causes and how can I improve the outcome?
A: Low yields in substitution reactions with this compound are often due to competing side reactions, primarily elimination, or suboptimal reaction conditions.
Causality and Mechanism:
The primary bromide in your reagent is susceptible to both Sₙ2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways.[7][8] A strong, sterically hindered base will favor the E2 pathway, leading to the formation of an undesired alkene byproduct.
Troubleshooting Protocol:
-
Choice of Base: If your nucleophile requires a base for deprotonation, use a non-nucleophilic, sterically hindered base in stoichiometric amounts. However, if the base is too strong and bulky, it may preferentially act as a base for elimination. Consider using a weaker base like potassium carbonate or triethylamine.
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[9] Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and monitor the reaction progress.
-
Solvent Selection: A polar aprotic solvent such as DMF or DMSO is generally preferred for Sₙ2 reactions as it solvates the cation without strongly solvating the nucleophile, thus increasing its reactivity.[10][11]
Problem 2: Formation of an Isomeric Alkene Impurity
Q: My reaction mixture shows a significant amount of an alkene byproduct, as confirmed by ¹H NMR spectroscopy. What is this side reaction, and how can it be minimized?
A: The formation of an alkene is a classic example of an elimination reaction, a common side reaction for alkyl halides.[12][13]
Causality and Mechanism:
In the presence of a base, a proton can be abstracted from the carbon adjacent to the bromomethyl group (the β-carbon), leading to the formation of a double bond and elimination of HBr. This is known as an E2 elimination reaction, which is favored by strong bases.[7][8]
References
- 1. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate synthesis - chemicalbook [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [guidechem.com]
- 4. (Bromomethyl)cyclopropane | CAS#:7051-34-5 | Chemsrc [chemsrc.com]
- 5. (Bromomethyl)cyclopropane 97 7051-34-5 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. mgscience.ac.in [mgscience.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Coupling Reactions of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Welcome to the technical support center for troubleshooting coupling reactions involving Methyl 2-[1-(bromomethyl)cyclopropyl]acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in utilizing this valuable but sterically demanding building block. The information is presented in a direct question-and-answer format to address specific experimental issues and provide actionable solutions grounded in mechanistic principles.
Core Problem Analysis: Why Are Coupling Reactions With This Substrate So Challenging?
Question: I'm experiencing consistently low yields when trying to couple this compound with my nucleophile. I expected a standard SN2 reaction. What's going on?
Answer: The primary challenge with this substrate lies in its structure. While it is a primary alkyl bromide, it is sterically analogous to a neopentyl halide. The carbon atom attached to the bromomethyl group is a quaternary center (the C1 of the cyclopropyl ring), which creates significant steric hindrance around the reaction site.
This steric bulk severely impedes the required backside attack for a standard SN2 reaction.[1][2] Consequently, the activation energy for the desired substitution is very high, leading to slow reaction rates and low conversion.
Furthermore, this steric hindrance makes the substrate highly susceptible to a competing E2 elimination pathway, especially when strong or bulky bases are used.[3][4][5] Instead of substitution, the base may abstract a proton from the bromomethyl group, leading to the formation of a methylenecyclopropane byproduct and consuming your starting material.
Caption: Steric hindrance in SN2 attack on the substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-alkylation (or O-alkylation) yield is low, with significant unreacted starting material. How can I improve conversion?
A1: Low conversion is a classic sign that the reaction conditions are not sufficient to overcome the high activation energy of this sterically hindered SN2 reaction.
Troubleshooting Steps & Optimization:
-
Solvent Choice is Critical: Switch to a polar aprotic solvent. Solvents like DMF , DMSO , or acetonitrile are superior choices.[4][6] They effectively solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive, which is essential for attacking the hindered electrophile.[7] Avoid polar protic solvents like ethanol or water, as they can form hydrogen bonds with the nucleophile, "caging" it and reducing its reactivity.[7][8]
-
Increase Reaction Temperature (Cautiously): Gently increasing the temperature can provide the necessary energy to overcome the steric barrier. Start at room temperature and incrementally increase to 50-80°C. However, be aware that higher temperatures can disproportionately favor the E2 elimination side reaction.[1] Monitor the reaction by TLC or LCMS to find the optimal balance.
-
Activate the Leaving Group (Finkelstein Reaction): The bromide is a good leaving group, but iodide is even better. Adding a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide. This can significantly accelerate the SN2 reaction rate.
-
Increase Nucleophile Concentration: Using a moderate excess of the nucleophile (e.g., 1.5 to 2.0 equivalents) can help drive the reaction equilibrium towards the product according to Le Châtelier's principle.
| Parameter | Suboptimal Choice | Recommended Optimization | Rationale |
| Solvent | Ethanol, Methanol, Water | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity.[6][7] |
| Temperature | Room Temperature (if slow) | 40 - 80 °C (Monitor Closely) | Provides energy to overcome the activation barrier. |
| Additive | None | NaI or KI (0.1 - 1.1 eq.) | In situ conversion to a more reactive alkyl iodide. |
| Base | t-BuOK, LDA (Hindered) | K₂CO₃, Cs₂CO₃, NaH | Less hindered bases are less likely to promote E2.[4] |
Q2: My main problem is a byproduct with a similar polarity to my starting material. I suspect it's from elimination. How can I suppress this?
A2: You are likely correct. The formation of methyl 2-(1-(methylenecyclopropyl))acetate is the primary competing side reaction via an E2 mechanism. Suppressing it is key to achieving high yield.
Troubleshooting Steps & Optimization:
-
Change Your Base: This is the most important factor. Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) or LDA will strongly favor E2 elimination.[4][5] Switch to a less hindered, moderately strong base.
-
For O-alkylation (Williamson Ether Synthesis): Use sodium hydride (NaH) to pre-form the alkoxide, then add the electrophile. This separates the deprotonation and substitution steps.
-
For N-alkylation: Use milder inorganic bases like potassium carbonate (K₂CO₃) or, even better, cesium carbonate (Cs₂CO₃) . Cesium carbonate is often highly effective in hindered systems as it is a soft base and its salts are often more soluble.
-
-
Control the Temperature: As mentioned, elimination reactions have a higher activation energy than substitution and are more favored at elevated temperatures. Run the reaction at the lowest possible temperature that still allows for a reasonable rate of conversion. It is better to have a slow, clean reaction over 24 hours than a fast, messy one in 4 hours.
-
Slow Addition: If applicable, adding the base slowly to the mixture of your nucleophile and the alkyl bromide can help maintain a low instantaneous concentration of the base, further disfavoring the bimolecular E2 reaction.
Q3: Are there alternative coupling strategies if direct SN2 substitution consistently fails?
A3: Yes. If optimizing the SN2 conditions does not provide satisfactory yields, you may need to consider a different bond-forming strategy. Transition metal-catalyzed cross-coupling is a powerful alternative, although it requires modification of one of the coupling partners.
Alternative Strategies:
-
Palladium or Nickel-Catalyzed Cross-Coupling: While challenging for sp³ centers, this is a viable route. Nickel catalysts are often more effective than palladium for the oxidative addition of alkyl halides.[9]
-
Kumada-type Coupling: Convert your nucleophile into a Grignard reagent (if its functional groups allow) and couple it with your alkyl bromide using a Ni-based catalyst (e.g., Ni(dppp)Cl₂).
-
Suzuki-type Coupling: It may be possible to convert the alkyl bromide into an organoboron reagent (e.g., a B-alkyl Suzuki coupling), but this can be complex. A more common approach is to couple cyclopropylboronic acid with aryl halides, which may be relevant if you can redesign your synthesis.[10]
-
Recommended Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a robust starting point for the N-alkylation of a primary amine, designed to maximize SN2 substitution while minimizing E2 elimination.
Reagents & Materials:
-
This compound (1.0 eq.)
-
Primary Amine (1.2 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Potassium Iodide (KI) (0.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.2 eq.), cesium carbonate (2.0 eq.), and potassium iodide (0.2 eq.).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature. Quench by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Stability of "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate" under reaction conditions
Welcome to the technical support guide for Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS 855473-50-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide you with field-proven insights and troubleshooting strategies, grounded in established chemical principles, to ensure the success and reproducibility of your experiments. The unique strained-ring system of this reagent presents specific stability challenges, which we will address in detail.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a mixture of products, including cyclobutyl and open-chain (homoallyl) derivatives, in my nucleophilic substitution reaction. Why is this happening?
This is the most common challenge encountered with this reagent and is fundamental to the chemistry of cyclopropylmethyl systems.
Answer:
The formation of multiple products stems from the high propensity of the intermediate cyclopropylmethyl carbocation to undergo rapid rearrangement.[1][2] When the bromide leaving group departs, it forms a transient carbocation on the methylene carbon. This carbocation is remarkably stable due to favorable orbital overlap with the cyclopropane ring's sigma bonds, a phenomenon sometimes called "dancing resonance".[1][3]
However, this same electronic communication facilitates a rapid equilibrium with less strained cyclobutyl and homoallyl carbocations to relieve the inherent strain of the three-membered ring.[1] Your nucleophile then attacks this mixture of carbocations, leading to a corresponding mixture of products.[2][4]
The Science Behind the Instability:
The cyclopropylmethyl cation is not a single, static species but rather exists in a dynamic equilibrium with other isomers. The reaction outcome is a race between your nucleophile trapping the initial, desired carbocation and the carbocation rearranging.[1]
Caption: The rearrangement cascade of the cyclopropylmethyl cation.
Troubleshooting Guide: How to Minimize Rearrangement Products
Your primary strategy is to favor conditions that promote a bimolecular substitution mechanism (SN2) or trap the carbocation (SN1-like) faster than it can rearrange.
| Strategy | Recommended Action | Rationale |
| Lower Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and consider going as low as -78 °C.[1] | Lower kinetic energy disfavors the rearrangement pathway, which has its own activation energy barrier. |
| Solvent Selection | Use less polar, more nucleophilic solvents. Aprotic polar solvents like DMF or DMSO can be effective. Avoid highly polar, non-nucleophilic solvents that promote carbocation formation and longevity.[1] | Less polar solvents can disfavor the formation of a fully dissociated carbocation. Nucleophilic solvents can help trap the cation quickly. |
| Nucleophile Choice & Concentration | Use a strong, "soft" nucleophile at a high effective concentration. | A more potent nucleophile will trap the carbocation intermediate more rapidly, outcompeting the rearrangement. |
| Order of Addition | Add the electrophile (this compound) slowly to a solution already containing the nucleophile. | This ensures that the electrophile immediately encounters a high concentration of the nucleophile, promoting immediate reaction over rearrangement. |
Experimental Protocol: General Nucleophilic Substitution with Minimized Rearrangement
This protocol provides a framework for substituting the bromide with a generic nucleophile (Nu-H) using a base.
-
Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve the nucleophile (Nu-H, 1.2 equivalents) and a non-nucleophilic base (e.g., NaH, 1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., THF, DMF).
-
Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring nucleophile mixture over 30-60 minutes.
-
Reaction Monitoring: Maintain the low temperature and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench carefully at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.[5]
-
Workup & Isolation: Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and extraction, followed by purification (typically silica gel chromatography).
Caption: Workflow for a controlled nucleophilic substitution reaction.
Question 2: How stable is this compound to heat? Can I distill it?
Answer:
Caution is strongly advised when heating this compound. Cyclopropylmethyl halides are susceptible to thermal decomposition and rearrangement.
-
Thermolysis Studies: Research on analogous compounds, such as 1-(1-bromo-1-arylmethyl)cyclopropyl bromides, shows that heating to 150 °C results in ring-opening to form substituted butene derivatives.[6][7] This suggests that significant thermal energy will promote the irreversible rearrangement pathways discussed in Question 1.
-
Distillation: While distillation of the parent (bromomethyl)cyclopropane has been reported, it often occurs with co-production of rearranged isomers.[8][9][10] Patents describing the distillation of cyclopropylmethyl bromide note that adding an acid scavenger or a stabilizer like N-methylpyrrolidone can help prevent decomposition.[8][9]
Recommendation: Avoid high temperatures. If you must remove a solvent, use a rotary evaporator at low temperature and reduced pressure. Distillation is not recommended without extensive process optimization and stabilization, as it will likely lead to significant product loss and impurity formation.
Question 3: What are the recommended storage and handling conditions for this reagent?
Answer:
Proper storage is crucial to maintain the purity and integrity of this compound.
-
Storage Temperature: While some suppliers indicate room temperature storage is acceptable[11], the inherent reactivity of the bromomethylcyclopropane moiety suggests that storage in a refrigerator (+4 °C) is a better practice to minimize potential long-term degradation. Some vendors even utilize cold-chain transportation.[12]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[13] The compound is a skin and eye irritant and may cause respiratory irritation; always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15]
-
Hazardous Decomposition: Upon combustion or severe thermal stress, it can release hazardous decomposition products such as carbon oxides and hydrogen bromide.[16]
Question 4: How stable is the methyl ester group to my reaction conditions?
Answer:
The methyl ester is a relatively robust functional group but can be cleaved under certain conditions.
-
Basic Conditions: Strong bases (e.g., NaOH, KOH, LiOH) will readily hydrolyze the ester to the corresponding carboxylate salt (saponification). If your nucleophilic substitution requires a strong base, use it stoichiometrically at low temperatures to minimize competitive ester cleavage.
-
Acidic Conditions: Strong aqueous acids (e.g., HCl, H₂SO₄) can catalyze hydrolysis, especially in the presence of water and heat.
-
Neutral Conditions: The ester is generally stable in neutral aqueous conditions at room temperature, although hydrolysis can occur over extended periods. The rate of neutral hydrolysis for a simple ester like methyl acetate is extremely slow.[17]
Recommendation: For most applications that do not involve strong acid or base with heating, the ester group should remain intact. If ester cleavage is desired, standard saponification or acid-catalyzed hydrolysis protocols can be applied post-substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6077981A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 855473-50-6|Methyl 2-(1-(bromomethyl)cyclopropyl)acetate|BLD Pharm [bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. aksci.com [aksci.com]
- 17. nrc-publications.canada.ca [nrc-publications.canada.ca]
Avoiding ring-opening of the cyclopropane in "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate"
A Guide to Preserving Cyclopropane Ring Integrity During Chemical Transformations
Welcome to the Technical Support Center for "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this reactive intermediate while maintaining the structural integrity of the crucial cyclopropane ring.
Introduction: The Challenge of the Strained Ring
"this compound" (CAS 855473-50-6) is a valuable building block in organic synthesis, particularly in the creation of pharmaceutical intermediates.[1][2] Its utility is derived from the presence of two key reactive sites: a primary bromide amenable to nucleophilic substitution and an ester group that can be further manipulated. However, the core of its reactivity—and the primary challenge in its use—lies in the inherent strain of the cyclopropane ring.
The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3] This angle strain, combined with torsional strain, results in a high degree of ring strain (approximately 115 kJ/mol), making the C-C bonds weaker and more susceptible to cleavage under various reaction conditions.[3][4][5] Preserving this three-membered ring is often critical for the desired biological activity or final molecular architecture.
This guide will address common experimental challenges and provide strategies to prevent undesired ring-opening reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing a nucleophilic substitution on the bromomethyl group. What are the critical factors to prevent ring-opening?
This is the most common application and also the most frequent source of issues. Ring-opening during nucleophilic substitution is typically promoted by conditions that favor the formation of unstable intermediates, specifically carbocations or radicals adjacent to the ring.
Core Principle: Favorable conditions for an S(N)2 mechanism are essential, while S(_N)1 or radical-promoting conditions must be strictly avoided.[6]
Troubleshooting & Optimization:
-
Mechanism Control:
-
Favor S(N)2: Use a strong, non-bulky nucleophile at a high concentration. The reaction rate will be dependent on both the substrate and nucleophile concentration, which is characteristic of an S(_N)2 pathway.
-
Avoid S(N)1 Conditions: Steer clear of polar, protic solvents (e.g., water, methanol, ethanol) which can stabilize a carbocation intermediate, facilitating ring-opening.[6] Lewis acids or strong Brønsted acids are also known to catalyze ring-opening of cyclopropanes, particularly those with donor-acceptor substitution patterns, by stabilizing a developing positive charge.[3][7][8]
-
-
Solvent Choice:
-
Recommended: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[9] These solvents solvate the cation but leave the nucleophile relatively "bare," increasing its reactivity and promoting the S(N)2 mechanism.
-
-
Temperature Management:
-
Keep it Cold: Ring-opening is often kinetically favored at higher temperatures.[3] Running the reaction at low temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly suppress this side reaction.[9][10] Careful temperature control is crucial, especially during the initial addition of reagents, to manage any exothermic processes.[9][11]
-
-
Avoid Radical Formation:
-
Exclude Initiators: Do not use radical initiators (e.g., AIBN, benzoyl peroxide).[6]
-
Light Protection: Protect the reaction from UV light, which can induce homolytic cleavage of the C-Br bond.[6]
-
Inhibitors: If radical side reactions are suspected, the addition of a radical inhibitor like BHT or hydroquinone can be beneficial.[6]
-
Q2: My transition metal-catalyzed cross-coupling reaction is causing isomerization or cleavage of the cyclopropane ring. How can I mitigate this?
Transition metals can interact with the strained C-C bonds of the cyclopropane ring, leading to undesired side reactions.[12]
Root Cause: The reaction may proceed through an oxidative addition pathway where the metal inserts into a C-C bond of the cyclopropane ring.[3][12] This forms a metallacyclobutane intermediate, which can then undergo various transformations, leading to ring-opened or rearranged products.[3][12]
Troubleshooting & Optimization:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination from the target C-Br bond insertion complex and prevent side reactions involving the ring.[3]
-
Metal & Catalyst Choice: Some metals are more prone to cyclopropane activation than others. Rhodium, Nickel, and Palladium have all been shown to activate cyclopropane rings.[12] Careful screening of the catalyst system (e.g., different palladium sources like Pd(PPh₃)₄ vs. Pd₂(dba)₃) is recommended.
-
Control Reaction Temperature: As with other reaction types, lower temperatures can help prevent undesired side reactions, including ring opening.[3]
Q3: I am trying to reduce the ester group to an alcohol, but the cyclopropane ring is being cleaved.
Standard hydrogenation or harsh reducing agents can readily open the cyclopropane ring.
Root Cause:
-
Catalytic Hydrogenation: Many common hydrogenation catalysts (e.g., PtO₂, Rh/C, and even Pd/C under harsh conditions) can cause hydrogenolysis (cleavage) of the strained C-C bonds.
-
Harsh Hydride Reagents: While less common for ester reduction, extremely reactive hydride sources could potentially interact with the ring system, especially if Lewis acidic impurities are present.
Troubleshooting & Optimization:
-
Use Mild Reducing Agents: For the reduction of the methyl ester, standard reagents like Lithium Aluminum Hydride (LAH) or Diisobutylaluminium Hydride (DIBAL-H) at low temperatures are generally safe for the cyclopropane ring. The key is to ensure a clean reaction with a proper quench to avoid acidic conditions during workup.
-
Avoid Catalytic Hydrogenation: This method is generally not recommended for molecules containing a cyclopropane ring unless the specific goal is a ring-opening reduction.[13]
-
Transfer Hydrogenation: If a hydrogenation-type method is necessary for other functionalities, consider transfer hydrogenation using reagents like ammonium formate or cyclohexene with Pd/C, which can sometimes provide a milder source of hydrogen.[3]
Q4: How can I confirm if ring-opening has occurred? What are the characteristic spectroscopic signatures?
Identifying the products of undesired ring-opening is crucial for troubleshooting.
Analytical Methods:
-
¹H NMR Spectroscopy: This is the most powerful tool.
-
Intact Cyclopropane: Look for the characteristic high-field (upfield) signals of the cyclopropane ring protons, typically between -0.3 and 1.5 ppm.[14] The protons on the ring often show complex splitting patterns (geminal and cis/trans coupling). For "this compound", the CH₂ protons of the acetate and bromomethyl groups will appear as distinct singlets or AB quartets.
-
Ring-Opened Products: The disappearance of the high-field cyclopropane signals is a key indicator. New signals will appear in the typical aliphatic region (1-3 ppm) and olefinic region (4.5-6.5 ppm) if elimination occurs. For example, a common ring-opened product might be a homoallylic bromide, which would show characteristic vinyl proton signals.
-
-
¹³C NMR Spectroscopy:
-
Intact Cyclopropane: The cyclopropane carbons will have characteristic upfield chemical shifts, typically between 0 and 35 ppm.
-
Ring-Opened Products: The disappearance of these upfield carbon signals and the appearance of new signals corresponding to sp² (olefinic) or new sp³ carbons in a linear chain confirms ring-opening.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak will differ. The ring-opened product will be an isomer and thus have the same mass. However, fragmentation patterns will be significantly different. The intact cyclopropylmethyl cation is less stable and may rearrange, while fragmentation of a linear chain will follow different pathways. GC/MS is particularly useful for separating and identifying isomeric mixtures.
-
Experimental Protocols & Data
Protocol 1: S(_N)2 Reaction with Sodium Azide (Ring-Intact)
This protocol illustrates a typical S(_N)2 reaction designed to minimize ring-opening.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Stir the mixture at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Methyl 2-[1-(azidomethyl)cyclopropyl]acetate.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Sodium Azide (NaN₃) | Strong, non-basic nucleophile.[15] |
| Solvent | DMF (anhydrous) | Polar aprotic, favors S(_N)2.[9] |
| Temperature | 0 °C to Room Temp. | Low temperature minimizes side reactions.[3] |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |
Protocol 2: Synthesis of (Bromomethyl)cyclopropane from Cyclopropylmethanol
The synthesis of related bromomethylcyclopropanes often requires careful control to avoid ring-opening byproducts. A patented method highlights the importance of low temperatures.[9][10]
Step-by-Step Methodology (Adapted from Patent Literature):
-
In a reaction vessel, dissolve a triarylphosphite (e.g., triphenylphosphite) in a suitable polar aprotic solvent (e.g., DMF).
-
Cool the solution to between -15 °C and -10 °C.
-
Slowly add bromine (Br₂) to the solution, maintaining the temperature below -10 °C to form the brominating agent in situ.
-
Once the addition is complete, add cyclopropylmethanol dropwise, ensuring the temperature does not rise above -5 °C.[9][10]
-
Stir the reaction at low temperature until completion (monitored by GC).
-
The workup typically involves distillation to isolate the volatile (bromomethyl)cyclopropane product.
Critical Parameters for Synthesis:
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | P(OAr)₃ / Br₂ | Forms a reactive phosphonium bromide species.[10] |
| Solvent | DMF | Good solubility for reagents, polar aprotic.[9] |
| Temperature | -15 °C to -5 °C | Essential to control exothermicity and prevent formation of elimination or ring-opening byproducts.[9][10] |
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired S(_N)2 reaction versus the undesired S(_N)1-mediated ring-opening.
Caption: Competing SN2 and SN1 pathways for nucleophilic substitution.
Caption: Troubleshooting workflow for preserving the cyclopropane ring.
References
- 1. innospk.com [innospk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction [mdpi.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 10. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 11. Buy {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane [smolecule.com]
- 12. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 13. [1-(Bromomethyl)cyclopropyl]cyclopentane () for sale [vulcanchem.com]
- 14. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselectivity in Reactions with Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Welcome to the technical support center for "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in reactions involving this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your synthetic strategies.
Introduction to Stereochemical Control
The rigid, strained three-membered ring of cyclopropanes presents unique stereochemical challenges and opportunities. In the case of "this compound," the presence of two adjacent stereocenters—one of which is quaternary—demands precise control over reaction conditions to favor the formation of a single diastereomer. This guide will delve into the key factors influencing diastereoselectivity and provide actionable protocols to enhance your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses common issues encountered when striving for high diastereoselectivity in reactions with "this compound."
Issue 1: Low Diastereomeric Ratio (d.r.) in Nucleophilic Substitution
Q: I am performing a nucleophilic substitution on the bromomethyl group of "this compound" and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Low diastereoselectivity in nucleophilic substitutions of cyclopropylmethyl bromides often stems from a competition between SN1 and SN2 pathways, as well as the influence of the adjacent ester group. Here’s a breakdown of potential causes and solutions:
-
Underlying Mechanism: The cyclopropylmethyl system is known to stabilize carbocation intermediates, potentially favoring an SN1-type mechanism which would lead to racemization at the reacting center and thus low diastereoselectivity.[1] Conversely, a pure SN2 reaction should proceed with inversion of configuration.[2] Your goal is to promote a consistent stereochemical pathway.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent is critical.
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO) generally favor SN2 reactions.[3] These solvents solvate the cation but not the nucleophile, increasing its reactivity.
-
Polar protic solvents (e.g., ethanol, water) can stabilize the carbocation intermediate in an SN1 reaction and can also solvate the nucleophile, reducing its potency.
-
-
Nucleophile Strength: A strong, non-bulky nucleophile will favor the SN2 pathway. Highly reactive nucleophiles are more likely to attack the electrophilic carbon before the C-Br bond has a chance to fully ionize.
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity by favoring the pathway with the lower activation energy, which is often the more ordered SN2 transition state.
-
Leaving Group Ability: While bromide is a good leaving group, you could consider in-situ conversion to an iodide by adding a catalytic amount of sodium or potassium iodide. Iodide is a better leaving group and a strong nucleophile, which can accelerate the SN2 reaction.
-
| Condition | Rationale | Recommended Change |
| High Temperature | Favors higher energy pathways, potentially SN1 | Decrease temperature to 0 °C or -20 °C |
| Polar Protic Solvent | Stabilizes carbocation intermediates | Switch to a polar aprotic solvent like DMF or acetonitrile |
| Weak Nucleophile | May allow for competing SN1 mechanism | Use a stronger, less sterically hindered nucleophile |
Issue 2: Unexpected Ring-Opening Side Products
Q: During my reaction, I'm observing significant formation of ring-opened products instead of the desired substitution product. What causes this and how can it be prevented?
A: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially when carbocation-like intermediates are formed.[4][5]
-
Causality: The formation of a carbocation adjacent to the cyclopropane ring can lead to rearrangement and ring-opening to form more stable homoallylic or cyclobutyl species. This is particularly prevalent under conditions that favor an SN1 mechanism. The presence of donor or acceptor groups on the cyclopropane can influence which C-C bond is cleaved.[6]
-
Preventative Measures:
-
Avoid Lewis Acids: Strong Lewis acids can coordinate to the bromine, promoting its departure and the formation of a carbocation, which can then lead to ring-opening. If a catalyst is necessary, consider milder options.
-
Strictly Anhydrous Conditions: Traces of water or protic acids can facilitate carbocation formation. Ensure all reagents and solvents are thoroughly dried.
-
Favor SN2 Conditions: As with improving diastereoselectivity, promoting a direct substitution pathway will minimize the lifetime of any carbocationic species and thus reduce the likelihood of ring-opening.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected major diastereomer in a successful SN2 reaction?
A1: In a standard SN2 reaction, the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry at the reaction center.[2] The stereochemical outcome will also be influenced by the steric hindrance presented by the adjacent ester group. The nucleophile will preferentially approach from the less hindered face of the molecule.
Q2: Can the ester group in "this compound" direct the stereochemical outcome?
A2: Yes, adjacent functional groups can have a significant directing effect.[7][8] The ester group can influence the conformation of the molecule in the transition state, potentially blocking one face from nucleophilic attack. This is a key principle to exploit for achieving high diastereoselectivity. Computational studies can often help predict the most stable transition state geometry.
Q3: Are there any specific catalysts that can enhance diastereoselectivity for this substrate?
A3: While a general catalyst for this specific substrate is not widely documented, the use of chiral catalysts in related cyclopropanation and ring-opening reactions has been shown to be effective in controlling stereochemistry.[9][10][11] For nucleophilic substitution, phase-transfer catalysts with chiral backbones could potentially create a chiral environment around the substrate, favoring one trajectory of nucleophilic attack over the other.
Part 3: Experimental Protocols & Data
Protocol 1: Diastereoselective Nucleophilic Substitution with Sodium Azide
This protocol aims to synthesize methyl 2-[1-(azidomethyl)cyclopropyl]acetate with high diastereoselectivity by promoting an SN2 pathway.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N2 or Ar), add sodium azide (1.5 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Stir the reaction vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
-
Determine the diastereomeric ratio by 1H NMR analysis of the purified product.
Table 1: Effect of Reaction Conditions on Diastereomeric Ratio
| Entry | Solvent | Temperature (°C) | Nucleophile | Diastereomeric Ratio (d.r.) |
| 1 | Ethanol | 25 | NaN3 | 55:45 |
| 2 | DMF | 25 | NaN3 | 80:20 |
| 3 | DMF | 0 | NaN3 | 92:8 |
| 4 | Acetone | 0 | NaN3 | 88:12 |
This data is illustrative and based on general principles of nucleophilic substitution reactions.
Part 4: Visualizing Reaction Pathways
Diagram 1: Competing SN1 and SN2 Pathways
Caption: SN1 vs. SN2 pathways for nucleophilic substitution.
Diagram 2: Troubleshooting Flowchart for Low Diastereoselectivity
Caption: Decision tree for optimizing diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Handling and storage of "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate" to prevent degradation
Welcome to the technical support guide for Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS No. 855473-50-6). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable building block throughout its handling and storage. As a bifunctional molecule containing both a reactive primary bromide and a methyl ester, its stability is paramount for reproducible experimental outcomes. This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I've just received my shipment. What is the most critical first step?
A: Immediate and proper storage is the most critical first step upon receipt. Before opening the package, visually inspect the container for any signs of damage or a compromised seal. Once confirmed intact, the compound should be logged into your chemical inventory and moved directly to its designated long-term storage location. Avoid leaving the sealed container on a lab bench at ambient temperature for an extended period.
Q2: There seems to be conflicting information on the optimal storage temperature. What is your definitive recommendation?
A: This is an excellent and crucial question. While some suppliers may list room temperature storage, our extensive experience with reactive intermediates dictates a more cautious approach is necessary to guarantee long-term stability.[1] We have observed that other suppliers recommend temperatures as low as -10°C.[2]
The rationale for colder storage is based on the compound's structure. It possesses two primary sites susceptible to degradation: the methyl ester (vulnerable to hydrolysis) and the bromomethyl group (vulnerable to nucleophilic substitution). Both of these degradation reactions are accelerated by increased temperature.
Our definitive recommendation is to store this compound under refrigerated conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Minimizes rates of potential hydrolysis and nucleophilic substitution. Provides a balance between stability and ease of use. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, significantly reducing the risk of hydrolysis.[3] |
| Container | Original, tightly sealed amber glass vial | Protects from light and prevents moisture ingress.[4][5] |
Storing at room temperature may be acceptable for very short periods, but for long-term storage (>1 month) or to ensure the highest purity for sensitive applications, refrigeration is the professional standard.
Q3: My compound has been stored for a while and I'm seeing new peaks in my NMR/LC-MS. What could they be?
A: The appearance of new signals most likely indicates degradation. Based on the molecule's structure, there are two highly probable degradation pathways.
-
Hydrolysis: The methyl ester can react with trace amounts of water to form the corresponding carboxylic acid (2-[1-(bromomethyl)cyclopropyl]acetic acid) and methanol. This reaction is catalyzed by acidic or basic residues.[3][6]
-
Nucleophilic Substitution: The primary bromide is an electrophilic site susceptible to attack by nucleophiles.[7] If the compound was exposed to moisture containing dissolved bases (e.g., hydroxide), it could be converted to the corresponding alcohol (Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate). Other common laboratory nucleophiles (e.g., amines, thiols) will also react readily.
The diagram below illustrates these two primary degradation pathways.
Caption: Primary degradation pathways for the target compound.
Troubleshooting Guide
Issue: Low yield or failed reaction when using the compound.
-
Potential Cause 1: Compound Degradation. The active concentration of your reagent is lower than calculated due to degradation.
-
Solution: Re-analyze the purity of your starting material via NMR or LC-MS. If significant degradation is observed, use a fresh, unopened vial or purify the existing stock. Always handle the compound under inert atmosphere and use anhydrous solvents to prevent further degradation during your experiment.
-
-
Potential Cause 2: Incompatible Reagents. The compound was inadvertently quenched by other reagents in the reaction mixture.
Issue: Inconsistent results between batches or experiments.
-
Potential Cause: Variable Storage/Handling Practices. One batch may have been exposed to more moisture or higher temperatures than another.
-
Solution: Implement a strict, standardized protocol for handling and storage for all users in the lab. Use the workflow provided below. Ensure that aliquots are used for daily experiments rather than repeatedly opening and closing the main stock bottle. This minimizes exposure of the bulk material to the atmosphere.
-
Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation Workflow
This protocol ensures the compound's integrity is maintained during preparation for a chemical reaction.
-
Preparation:
-
Move the sealed vial of this compound from the refrigerator to a desiccator and allow it to warm to room temperature for at least 30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid when the vial is opened.
-
Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.
-
Use only anhydrous grade solvents from a sealed bottle or a solvent purification system.
-
-
Inert Atmosphere Transfer:
-
Place the vial, along with a balance and necessary spatulas, inside a glovebox or use a Schlenk line setup.
-
Briefly purge the vial with argon or nitrogen after opening.
-
-
Weighing and Dissolution:
-
Quickly weigh the desired amount of the compound into your reaction vessel under a positive pressure of inert gas.
-
Immediately re-seal the stock vial tightly, wrap the cap with parafilm for extra security, and return it to the refrigerator.
-
Add the anhydrous solvent to your reaction vessel via a dry syringe or cannula to dissolve the compound for use.
-
The following diagram outlines this essential workflow.
References
Technical Support Center: Reaction Monitoring for Methyl 2-[1-(bromomethyl)cyclopropyl]acetate by TLC & LC-MS
Welcome to the technical support center for the analysis of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this compound and require robust methods for reaction monitoring. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.
The synthesis involving the cyclopropylmethyl bromide moiety is often accompanied by the risk of rearrangement or other side reactions. Therefore, precise and real-time monitoring is not just beneficial—it is critical for ensuring reaction completion, maximizing yield, and guaranteeing the purity of the final product. This guide provides in-depth, field-tested advice for using both Thin-Layer Chromatography (TLC) for rapid qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for more definitive quantitative analysis.
Reaction Overview: Potential Pathways
The target transformation involves the formation of this compound. However, due to the inherent strain in the three-membered ring and the stability of the resulting carbocation, ring-opening side reactions can occur, particularly under certain conditions (e.g., acidic or elevated temperatures).[1][2][3] Accurate monitoring must be able to distinguish the desired product from key reactants and potential byproducts.
Caption: Key species in the synthesis of this compound.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, real-time reaction monitoring due to its speed, low cost, and simplicity.[4][5] It provides an immediate qualitative snapshot of the reaction's progress.
Frequently Asked Questions (TLC)
Q1: Why is TLC the recommended first-line method for monitoring this reaction? A1: TLC is ideal for quickly determining the presence or absence of the starting material.[6][7] By comparing the reaction mixture lane to a spotted standard of your starting material, you can visually track its consumption. This allows for rapid decisions on whether to extend the reaction time, add more reagent, or proceed to workup.
Q2: What is a good starting solvent system (mobile phase) for this analysis? A2: The target compound, this compound, is moderately polar due to the ester group, but also has significant non-polar character. A good starting point is a mixture of hexanes and ethyl acetate.[8][9] Begin with a less polar mixture and adjust as needed. See the table below for recommendations.
Q3: My starting material and product are not UV-active. How can I visualize the spots? A3: While the ester may provide some UV activity, it can be weak. If visualization under a 254 nm UV lamp is insufficient, staining is required.[10] A potassium permanganate (KMnO₄) stain is highly effective as it reacts with most organic compounds and provides distinct spots against a purple background. Vanillin or ceric ammonium molybdate (CAM) stains are also excellent general-purpose alternatives.[6]
Q4: How do I definitively know the reaction is complete using TLC? A4: Reaction completion is indicated by the complete disappearance of the spot corresponding to the limiting starting material in the reaction mixture lane.[7] It is crucial to run a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same origin point. If the starting material spot is gone from the reaction lane and the co-spot shows only the new product spot, you can be confident the reaction is complete.[11]
Detailed Protocol: TLC Analysis Workflow
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).
-
Spotting:
-
Dilute your starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of the diluted starting material to the "SM" and "Co" lanes.
-
Dip a clean capillary tube into the reaction mixture and apply a small spot to the "Rxn" and "Co" lanes. Ensure spots are small and concentrated by allowing the solvent to evaporate between applications if needed.[12]
-
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. The solvent level must be below the origin line.[10] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.
TLC Workflow Diagram
Caption: Step-by-step workflow for TLC reaction monitoring.
Troubleshooting Guide (TLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Elongated Spots [10] | 1. Sample Overload: Too much material was spotted. | 1. Dilute the sample further before spotting.[8] |
| 2. Acidic/Basic Compound: The compound may interact strongly with the acidic silica gel. | 2. Add a small amount (0.1–1%) of acetic acid (for acidic spots) or triethylamine (for basic spots) to the mobile phase.[10][13] | |
| Spots Too High (Rf > 0.8) | Mobile Phase Too Polar: The solvent is too effective at moving the compounds up the plate. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[10] |
| Spots Too Low (Rf < 0.2) | Mobile Phase Not Polar Enough: The solvent cannot effectively move the compounds from the origin. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[10] |
| No Visible Spots [10][12] | 1. Compound Not UV-Active: The compound does not absorb UV light at 254 nm. | 1. Use a chemical stain (e.g., potassium permanganate, vanillin) for visualization.[10] |
| 2. Sample Too Dilute: The concentration is below the detection limit. | 2. Concentrate the sample or apply the spot multiple times in the same location, allowing it to dry between applications.[10] | |
| Poor Separation | Inappropriate Solvent System: The chosen mobile phase does not have the right selectivity for the compounds. | Try a different solvent system. For example, substitute ethyl acetate with diethyl ether or use a dichloromethane/methanol mixture.[8][11] |
| Compound Decomposing on Plate | Silica Gel Acidity: The acidic nature of the silica may be causing degradation, such as ring-opening of the cyclopropane. | Run a 2D TLC: Run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent. If spots appear off the diagonal, decomposition is occurring.[11] Consider using alumina or reversed-phase TLC plates. |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
When TLC results are ambiguous, or when you need to confirm product identity and quantify impurities, LC-MS is the superior technique. It combines the separation power of HPLC with the mass-resolving capability of mass spectrometry.[14]
Frequently Asked Questions (LC-MS)
Q1: When should I switch from TLC to LC-MS for monitoring? A1: Use LC-MS when you need to:
-
Confirm the molecular weight of your product and byproducts.
-
Quantify low-level impurities that may not be visible on TLC.
-
Resolve compounds that have very similar Rf values on TLC.
-
Troubleshoot a reaction that has stalled or is producing unexpected results.[15]
Q2: What is the key mass spectral feature I should look for with this compound? A2: The most telling feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[16] Therefore, in your mass spectrum, you should look for two peaks for your molecular ion ([M+H]⁺, [M+Na]⁺, etc.) that are 2 Daltons (m/z) apart and have nearly identical intensities. This is a definitive confirmation of a singly brominated compound.[17][18][19]
Q3: Which ionization mode, ESI or APCI, is more suitable? A3: Electrospray Ionization (ESI) is generally the preferred method for this molecule. The ester functionality can be readily protonated or form adducts (like with sodium or ammonium) in the ESI source, making it suitable for analysis in positive ion mode.[20] Atmospheric Pressure Chemical Ionization (APCI) could also work but is often better for less polar compounds.
Q4: What are some common MS-compatible mobile phases? A4: For reversed-phase LC-MS, you must use volatile buffers.[21] Non-volatile salts like phosphate buffers will precipitate in the MS source and cause severe contamination and signal suppression.[21][22]
-
Good choices: Water, acetonitrile, methanol.
-
Acceptable additives (volatile): Formic acid, acetic acid, ammonium formate, ammonium acetate.[20][23]
Detailed Protocol: LC-MS Method Development
-
Sample Preparation: Dilute a small aliquot of your reaction mixture significantly (e.g., 1:1000) in a solvent compatible with your mobile phase, such as acetonitrile or methanol.
-
Column Selection: A standard C18 reversed-phase column is an excellent starting point for separating the moderately polar starting materials and product.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program: Start with a shallow gradient to screen for impurities. A typical starting gradient might be 5% B to 95% B over 10-15 minutes.
-
MS Settings:
-
Ionization Mode: Positive ESI.
-
Scan Range: Set a wide scan range (e.g., m/z 100-500) to find your product's molecular ion (Expected [M+H]⁺ for C₇H₁₁BrO₂ is ~207/209).
-
Source Parameters: Use typical starting parameters for source temperature and gas flows, and optimize as needed to maximize signal.[24]
-
LC-MS Workflow Diagram
Caption: A typical workflow for LC-MS reaction analysis.
Troubleshooting Guide (LC-MS)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Weak or No MS Signal | 1. Poor Ionization: Compound is not ionizing efficiently with the chosen mobile phase/mode. | 1. Ensure a volatile acid (e.g., formic acid) is in the mobile phase to promote protonation. Try adding a small amount of ammonium formate to encourage [M+NH₄]⁺ adduct formation.[25] |
| 2. Source Contamination: The ESI source is dirty, suppressing the signal. | 2. Clean the ion source according to the manufacturer's protocol.[14] | |
| 3. Concentration Issues: The sample is too dilute or too concentrated (causing ion suppression). | 3. Prepare a dilution series of your sample to find the optimal concentration. | |
| Shifting Retention Times [14] | 1. Insufficient Column Equilibration: The column is not equilibrated at the starting gradient conditions between runs. | 1. Increase the column equilibration time at the end of your gradient method (at least 10 column volumes).[24] |
| 2. Mobile Phase Inconsistency: Solvents were prepared incorrectly or are evaporating. | 2. Prepare fresh mobile phases daily. Ensure solvent bottle caps are not loose. | |
| High Background Noise | 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or sample diluent. | 1. Use high-purity, LC-MS grade solvents and reagents.[14] Flush the entire LC system. |
| 2. System Contamination/Carryover: Residue from previous injections is bleeding off the column or from the injector. | 2. Implement a robust column wash at the end of the gradient. Clean the sample injection system.[14] | |
| Unexpected Peaks | 1. Reaction Impurities/Side Products: The reaction is not clean. | 1. Examine the mass of the unexpected peaks. A peak with the same mass as your product but a different retention time could be an isomer (e.g., a ring-opened product). |
| 2. In-Source Fragmentation: The compound is fragmenting in the ion source. | 2. Reduce the source fragmentor/cone voltage to use gentler ionization conditions. | |
| 3. Adduct Formation: Seeing peaks for [M+Na]⁺, [M+K]⁺, [M+ACN]⁺, etc. | 3. This is common. Use high-purity solvents to minimize sodium/potassium adducts. Recognize these adducts during data analysis.[24] |
General Troubleshooting Decision Tree
Caption: A decision tree for common analytical issues.
References
- 1. echemi.com [echemi.com]
- 2. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. Chromatography [chem.rochester.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Introduction to LC-MS Part4 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 23. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ssi.shimadzu.com [ssi.shimadzu.com]
- 25. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
The Unseen Architect: A Comparative Guide to PROTAC Linkers, Featuring the Potential of Cyclopropyl Scaffolds
A Senior Application Scientist's Perspective on Optimizing Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC's success, however, does not solely rest on the choice of its two ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase. The often-underestimated linker that tethers these two moieties is a critical determinant of the entire molecule's efficacy, selectivity, and pharmacokinetic properties.[2]
This guide provides an in-depth comparison of different PROTAC linker strategies, with a special focus on the emerging potential of rigid scaffolds, exemplified by building blocks like Methyl 2-[1-(bromomethyl)cyclopropyl]acetate . We will delve into the causal relationships between linker chemistry and biological outcomes, supported by experimental data and detailed protocols to empower researchers in their rational design of next-generation protein degraders.
The Linker: More Than Just a Spacer
The linker is not a passive tether; it is an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and the E3 ligase within this complex.[2] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[3]
Caption: Mechanism of PROTAC-mediated protein degradation.
A Tale of Two Linkers: Flexible vs. Rigid Scaffolds
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. The choice between these two has profound implications for a PROTAC's performance.[2]
The Flexible Approach: PEG and Alkyl Chains
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, have been the workhorses in early PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.[3]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility and cell permeability of the often large and greasy PROTAC molecules.[4] The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[1]
-
Alkyl Chains: These simple hydrocarbon chains also offer a high degree of conformational flexibility. However, they are generally more hydrophobic than PEG linkers, which can sometimes negatively impact solubility.[1]
The primary advantage of flexible linkers lies in their ability to accommodate a wide range of POI-E3 ligase pairings without prior structural knowledge. However, this high flexibility can come at a cost—an entropic penalty upon binding, which can potentially reduce the stability of the ternary complex.[1]
The Rigid Design: Pre-organization for Potency
Rigid linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine) or aromatic rings.[5] This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby enhancing potency and potentially improving metabolic stability.[5]
The Case for Cyclopropane: A Uniquely Rigid and Stable Moiety
While not yet widely exemplified in published PROTAC literature, building blocks like This compound represent an intriguing strategy for introducing rigidity into a linker. The cyclopropane ring is the smallest cycloalkane, and its strained three-membered ring imparts a unique set of physicochemical properties that are highly advantageous in drug design.[6]
Potential Advantages of a Cyclopropyl-Containing Linker:
-
Conformational Rigidity: The cyclopropane ring is conformationally constrained and can lock the linker into a more defined three-dimensional structure.[7] This pre-organization can reduce the entropic penalty of binding to the POI and E3 ligase, potentially leading to more stable ternary complexes and higher degradation efficiency.[5]
-
Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger than those in alkanes, making them more resistant to metabolic degradation.[6][7] This can lead to an improved pharmacokinetic profile for the PROTAC.
-
Enhanced Potency: By presenting the warhead and E3 ligase ligand in a more defined orientation, a cyclopropyl linker could lead to more potent degradation by favoring productive ternary complex formation.[6]
-
Improved Physicochemical Properties: The incorporation of a cyclopropyl group can modulate a molecule's lipophilicity and solubility.[6]
While direct experimental data for PROTACs utilizing this compound is currently limited, the well-documented benefits of the cyclopropyl fragment in medicinal chemistry strongly suggest its potential for creating more potent and drug-like protein degraders.[7]
Comparative Performance: A Data-Driven Overview
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved.[1][8] Lower DC50 and higher Dmax values indicate a more potent PROTAC.[1]
The following tables summarize representative data from various studies, illustrating the impact of linker composition on PROTAC performance.
| Linker Type | Target Protein | E3 Ligase | DC50 | Dmax (%) | Key Observation | Reference |
| Flexible (PEG) | BRD4 | CRBN | < 0.5 µM | > 90% | Efficient degradation with a flexible, hydrophilic linker. | [3] |
| Flexible (Alkyl) | TBK1 | VHL | 3 nM | 96% | Potent degradation achieved with an optimized length alkyl linker. | [3] |
| Rigid (Piperazine) | BTK | CRBN | 1-40 nM | > 90% | Rigidification of the linker led to improved metabolic stability and potent degradation. | [3][9] |
| Rigid (Aryl) | SMARCA2/4 | VHL | < 1 nM | > 90% | A rigid aryl linker provided conformational restriction and potent degradation. | [3] |
Table 1: Comparison of PROTAC Performance with Different Linker Types.
| Linker Property | Flexible Linkers (PEG, Alkyl) | Rigid Linkers (e.g., Cyclopropyl-containing) |
| Conformational Freedom | High | Low |
| Synthetic Accessibility | Generally high | Can be more complex |
| Solubility | PEG: High; Alkyl: Variable | Dependent on overall structure |
| Metabolic Stability | Can be susceptible to metabolism | Generally higher |
| Ternary Complex Formation | Can adopt multiple orientations | Pre-organized for optimal binding |
| Potency | Variable, requires length optimization | Potentially higher due to reduced entropic penalty |
Table 2: General Characteristics of Flexible vs. Rigid PROTAC Linkers.
Experimental Protocols for PROTAC Evaluation
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a fundamental method to quantify the degradation of a target protein following PROTAC treatment.[10]
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[11]
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a membrane.[13]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the POI and a loading control, followed by incubation with an HRP-conjugated secondary antibody.[12]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[14]
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive transcellular permeability, providing an early indication of a PROTAC's ability to cross cell membranes.[15][16]
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the donor plate.[16]
-
Compound Preparation: Prepare the PROTAC solution in PBS (final DMSO concentration ≤1%).[16]
-
Assay Setup: Add PBS to the acceptor plate wells. Add the PROTAC solution to the donor plate wells. Place the donor plate into the acceptor plate.[17]
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).[17]
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[15]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp).
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in solution.[18][19]
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., His-tagged)
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-AF488)
-
PROTAC of interest
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.
-
Assay Reaction: In a microplate, combine the tagged POI, tagged E3 ligase, donor-labeled antibody, acceptor-labeled antibody, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[18][19]
-
Measurement: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration at which maximal complex formation occurs.
Caption: Principle of the TR-FRET assay for ternary complex formation.
Conclusion: The Path Forward in PROTAC Design
The linker is a critical and highly tunable component in the design of effective PROTACs. While flexible linkers like PEG and alkyl chains offer synthetic convenience and have proven successful, there is a growing appreciation for the benefits of rigid linkers that can pre-organize the molecule for optimal ternary complex formation. The incorporation of cyclopropyl-containing building blocks, such as this compound, represents a promising, albeit underexplored, strategy to impart rigidity and metabolic stability, potentially leading to more potent and drug-like protein degraders. A systematic and empirical approach, utilizing the robust experimental protocols detailed in this guide, is essential for elucidating the structure-activity relationships that govern PROTAC efficacy and for ultimately realizing the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. ptglab.com [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation of target engagement with PROTACs containing "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate"
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While initially perceived as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties.[3] It is an active modulator that governs the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step for subsequent ubiquitination and proteasomal degradation.[4]
This guide provides an in-depth comparison of key methodologies for validating the target engagement of PROTACs, with a specific focus on those incorporating rigid or conformationally constrained linkers, exemplified by the building block "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate." We will explore the rationale behind using such structures and provide detailed, field-proven protocols for the core assays that form the foundation of any successful targeted protein degradation campaign.
The Case for Rigidity: Spotlight on "this compound"
The vast majority of early-stage PROTACs have utilized flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility.[2] However, high flexibility can incur an entropic penalty upon binding, potentially destabilizing the ternary complex, and can contribute to poor physicochemical properties like low cell permeability.[5][6] This has led to a growing interest in more rigid linker designs.
"this compound" is a chemical building block that offers a compelling scaffold for constructing such rigid linkers.
-
Chemical Structure: C7H11BrO2
-
Molecular Weight: 207.067 g/mol
-
CAS Number: 855473-50-6
The incorporation of a cyclopropyl group into a linker imparts significant conformational constraint.[7] This rigidity can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, thereby reducing the entropic cost of binding and potentially increasing potency.[5][8] In medicinal chemistry, the cyclopropyl fragment is known to enhance metabolic stability, improve membrane permeability, and in some cases, increase potency by providing an optimal vector for the binding pharmacophores.[9][10]
Furthermore, the "this compound" moiety is bifunctional. The ester group provides a handle for synthetic elaboration, while the bromomethyl group is an electrophilic center. This electrophilicity opens the possibility of its use in designing covalent PROTACs , where the molecule forms a permanent bond with a nucleophilic residue (like cysteine) on the target protein.[11] This can lead to prolonged target engagement and a durable pharmacodynamic effect, uncoupling the degradation activity from the pharmacokinetic clearance of the PROTAC.[11][12]
The following diagram illustrates the fundamental mechanism of a PROTAC, highlighting the pivotal role of the linker in orchestrating the ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Core Methodologies for Validating Target Engagement
Confirming that a PROTAC directly binds its intended target within a complex cellular environment is a cornerstone of preclinical development. Several orthogonal methods should be employed to build a robust validation package.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful label-free method to directly assess target engagement in intact cells or cell lysates. It operates on the principle that a protein's thermal stability changes upon ligand binding.[9] A positive thermal shift (increased melting temperature) is direct evidence of the PROTAC binding to and stabilizing the target protein.[13]
-
Cell Culture & Treatment: Plate cells at an appropriate density to achieve 80-90% confluency. Treat cells with the desired concentrations of the PROTAC or a vehicle control (e.g., DMSO) for 1-4 hours.
-
Cell Harvesting: Harvest cells (e.g., by trypsinization), wash with ice-cold PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling at 4°C for 3 minutes. Include a non-heated control (kept on ice).
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize protein concentrations using a BCA assay. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein.
-
Data Interpretation: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for PROTAC-treated samples compared to the vehicle control indicates target stabilization and engagement.
| Temperature (°C) | Vehicle (% Soluble) | PROTAC (1 µM) (% Soluble) |
| 40 | 100 | 100 |
| 48 | 95 | 98 |
| 52 | 81 | 95 |
| 56 | 52 | 88 |
| 60 | 25 | 65 |
| 64 | 10 | 30 |
| 68 | 5 | 12 |
This hypothetical data illustrates a significant thermal stabilization of the target protein in the presence of the PROTAC.
Caption: A typical experimental workflow for CETSA.
NanoBRET™ and HiBiT™ Lytic Detection Assays
Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for studying molecular interactions in live cells. The NanoBRET system is particularly well-suited for PROTACs, enabling the quantification of target engagement, ternary complex formation, and even downstream ubiquitination.[14]
This assay is typically run in a competitive binding format. The target protein is endogenously tagged (via CRISPR/Cas9) or ectopically expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the same pocket as the PROTAC's "warhead" is added to the cells. When the tracer binds the NanoLuc-tagged target, BRET occurs. A PROTAC that engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.
-
Cell Preparation: Plate cells (expressing the NanoLuc-target fusion) in a white, 96-well plate. For endogenous systems using HiBiT tags, cells expressing LgBiT are required.
-
Reagent Addition: Add the NanoBRET tracer and the NanoLuc substrate (e.g., Nano-Glo® Vivazine) to the cells.
-
Compound Treatment: Add serial dilutions of the test PROTAC to the wells. Include vehicle controls and a control with no tracer.
-
Incubation: Incubate the plate for approximately 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Signal Detection: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) simultaneously using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the PROTAC's affinity for the target in a live-cell context.
| Assay | Metric | PROTAC-A (Flexible Linker) | PROTAC-B (Rigid Linker) | Interpretation |
| NanoBRET TE | IC50 (nM) | 150 | 25 | Measures target binding in live cells. |
| CETSA | ΔTm (°C) | +2.1 | +5.8 | Measures target stabilization. |
| Western Blot | DC50 (nM) | 80 | 10 | Measures functional degradation. |
| Proteomics | Off-Targets | 5 proteins | 1 protein | Measures selectivity across the proteome. |
This table shows representative potency values, illustrating how a rigid linker (PROTAC-B) could lead to stronger target engagement and more potent degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Comparative Spectroscopic Guide to Compounds from Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
For researchers, scientists, and drug development professionals, the strategic incorporation of the cyclopropyl moiety into molecular scaffolds is a proven method for enhancing pharmacological properties. This guide provides an in-depth spectroscopic analysis of compounds synthesized using Methyl 2-[1-(bromomethyl)cyclopropyl]acetate, a key reagent for introducing the valuable cyclopropylmethyl motif. We will explore a detailed experimental protocol, offer a comprehensive spectroscopic characterization of a representative product, and compare this reagent to alternative synthetic strategies, providing the data-driven insights necessary for informed decision-making in your research.
The cyclopropyl ring, with its unique steric and electronic properties, is a highly sought-after structural element in medicinal chemistry. Its rigid nature can enforce a bioactive conformation, leading to enhanced potency and receptor binding. Furthermore, the carbon-hydrogen bonds of a cyclopropane ring are stronger than those in linear alkanes, which can improve metabolic stability—a critical factor in drug design.[1] this compound serves as a versatile and efficient building block for incorporating this desirable functionality.
Spectroscopic Fingerprints: Characterization of a Model Product
To illustrate the spectroscopic characteristics of compounds derived from this compound, we will examine a representative product formed through the nucleophilic substitution of the bromide with a primary amine. The following data provides a baseline for identifying the successful incorporation of the cyclopropylmethyl group.
Table 1: Spectroscopic Data for a Representative N-Substituted Product
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Cyclopropyl Protons: Complex multiplets in the upfield region (approx. 0.4-1.0 ppm). CH₂-N Protons: Singlet or AB quartet (depending on chirality) around 2.5-3.0 ppm. CH₂-CO Protons: Singlet around 2.4-2.6 ppm. OCH₃ Protons: Singlet around 3.6-3.7 ppm. |
| ¹³C NMR | Cyclopropyl C (quaternary): Signal around 20-25 ppm. Cyclopropyl CH₂: Signal around 10-15 ppm. CH₂-N: Signal around 50-55 ppm. CH₂-CO: Signal around 35-40 ppm. C=O (ester): Signal around 170-175 ppm. OCH₃: Signal around 50-52 ppm. |
| FTIR (cm⁻¹) | C=O Stretch (ester): Strong absorption around 1730-1740 cm⁻¹. N-H Bend (secondary amine): Moderate absorption around 1550-1650 cm⁻¹. C-N Stretch: Moderate absorption around 1180-1360 cm⁻¹. C-O Stretch (ester): Strong absorption around 1000-1300 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Observable peak corresponding to the molecular weight. Key Fragments: Loss of the methoxycarbonylmethyl group (-CH₂COOCH₃), cleavage of the bond between the cyclopropyl ring and the methylene group, and fragmentation of the N-substituent. |
Experimental Protocol: A Step-by-Step Guide
The following protocol details a general procedure for the N-alkylation of a primary amine using this compound. This self-validating system includes steps for reaction, workup, and purification, ensuring a reliable outcome.
Reaction:
-
To a solution of the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq.).
-
The mixture is stirred at room temperature for 10 minutes.
-
This compound (1.1 eq.) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature, or gently heated (e.g., 50-60 °C), and monitored by TLC or LC-MS until the starting material is consumed.
Workup and Purification:
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
References
Comparing rigidity of cyclopropane linkers to flexible PEG linkers in PROTACs
A Head-to-Head Comparison: Cyclopropane vs. PEG Linkers in PROTAC Design
A Senior Application Scientist's Guide to Optimizing Ternary Complex Formation and Drug-like Properties
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, shifting the paradigm from protein inhibition to targeted protein degradation. At the heart of every PROTAC lies the linker, a component that is far more than an inert spacer. The linker's architecture—specifically its length, rigidity, and composition—is a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic profile.[1][2] This guide provides a deep, data-driven comparison between two prominent linker classes: flexible polyethylene glycol (PEG) linkers and rigid cyclopropane-containing linkers, offering researchers a framework for rational linker design.
The Linker: An Active Modulator of PROTAC Efficacy
A PROTAC functions by forming a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][3] The linker's role is to orchestrate this interaction. An optimal linker facilitates a productive ternary complex geometry, minimizes steric clashes, and confers favorable physicochemical properties like solubility and cell permeability upon the PROTAC.[1][4][]
References
Alternative building blocks for introducing constrained linkers in PROTACs
<_ A Comparative Guide to Alternative Building Blocks for Constrained Linkers in PROTACs
Authored by a Senior Application Scientist
Introduction: Beyond the Flexible Tether in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand for the POI and another for an E3 ubiquitin ligase, joined by a chemical linker.[3][4][5] Initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][5][6][7]
Early PROTAC designs predominantly featured flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, due to their synthetic accessibility.[3][8] However, the high degree of conformational freedom associated with these linkers can lead to a significant entropic penalty upon formation of the key ternary complex (POI-PROTAC-E3 ligase), potentially reducing its stability and subsequent degradation efficiency.[5][9] Furthermore, flexible linkers can contribute to poor physicochemical properties, such as high lipophilicity and a large polar surface area (PSA), which often results in low cell permeability and metabolic instability.[10][11]
This guide provides a comparative analysis of alternative building blocks that introduce conformational constraints into the linker. By pre-organizing the molecule into a bioactive conformation, these rigid linkers can mitigate the entropic cost of binding, enhance ternary complex stability, and improve the overall drug-like properties of the PROTAC.[8][9] We will explore the mechanistic rationale, comparative experimental data, and synthetic considerations for several key classes of constrained linkers.
The Rationale for Linker Constraint: A Thermodynamic and Physicochemical Perspective
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex.[5] The stability of this complex is a key determinant of the efficiency of polyubiquitination and subsequent degradation of the target protein.[12] Linker rigidity plays a crucial role in this process through several mechanisms:
-
Minimizing Entropic Penalty: A flexible linker can adopt a vast number of conformations in solution. Upon binding to both the POI and the E3 ligase, this flexibility is lost, resulting in a significant entropic penalty that can destabilize the ternary complex.[5][9] Rigid linkers, by limiting the number of accessible conformations, reduce this entropic cost, thereby favoring the formation of a more stable complex.[3][13]
-
Improving Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "rule of five" drug-like space, making cell permeability a major challenge.[5][14][15] Constrained linkers can improve permeability by:
-
Reducing Polar Surface Area (PSA): Rigid linkers can facilitate intramolecular hydrogen bonding, which shields polar groups and reduces the overall 3D PSA of the molecule, a key factor for passive diffusion across cell membranes.[][17]
-
Enhancing Metabolic Stability: The incorporation of cyclic or rigid motifs can block sites of metabolism that are often present in flexible alkyl or PEG chains, leading to a longer half-life in biological systems.[10]
-
Comparative Analysis of Constrained Linker Building Blocks
The choice of a specific building block to enforce linker rigidity depends on the desired geometry, physicochemical properties, and synthetic accessibility. Here, we compare several popular strategies.
Saturated Heterocycles: Azetidines, Piperidines, and Piperazines
Saturated heterocyclic rings are a widely used strategy to introduce conformational constraints.[4] Piperidine and piperazine rings, in particular, are frequently found in PROTACs that have advanced to clinical trials.[2][15]
-
Mechanistic Insight: These building blocks reduce the number of rotatable bonds compared to their acyclic counterparts, effectively "locking" the linker into a more defined spatial orientation.[1][8] This pre-organization can facilitate the optimal positioning of the POI and E3 ligase for efficient ubiquitination.[1]
-
Performance & Experimental Data: The inclusion of these heterocycles often leads to improved cellular permeability and metabolic stability.[2][15] For instance, studies have shown that replacing flexible linkers with piperazine-containing moieties can reduce lipophilicity and metabolic clearance, enhancing the overall performance of the PROTAC.[2]
| Linker Type | Key Feature | Advantages | Considerations |
| Azetidine | 4-membered ring | Introduces sharp turns and rigidity. | Ring strain can be a synthetic challenge. |
| Piperidine/Piperazine | 6-membered ring | Well-established chemistry, improves solubility and metabolic stability.[2][15] | Can exist in different chair/boat conformations. |
Spirocyclic and Bicyclic Scaffolds
To further restrict conformational freedom and introduce three-dimensionality, spirocyclic and bicyclic systems are gaining traction.
-
Mechanistic Insight: Spirocycles, such as spiro[3.3]heptane, introduce a rigid, non-planar structure that can project the ligands into distinct vectors in 3D space.[18][19] Bicyclic scaffolds, like bicyclo[1.1.1]pentane (BCP), are even more rigid and act as linear, non-rotatable spacers. These structures are designed to maximize the stability of the ternary complex by minimizing conformational entropy.[10]
-
Performance & Experimental Data: A comparative study on PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) showed that a derivative with a spirocyclic linker had significantly higher intracellular accumulation compared to more flexible counterparts.[18] This was attributed to the reduction in molecular flexibility and polarity, which can improve membrane permeability.[18] However, this study also highlighted a potential trade-off, as the most rigid derivative formed the least stable ternary complex, emphasizing the need for careful optimization.[18]
Unsaturated and Aromatic Systems
Alkynes and phenyl rings are also used to introduce rigidity into PROTAC linkers.
-
Mechanistic Insight: The triple bond of an alkyne provides a linear and rigid element, while phenyl rings introduce a planar, non-flexible unit.[4][] These can be used to control the distance and orientation between the two ends of the PROTAC with high precision. Aromatic rings can also participate in favorable stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[10]
-
Performance & Experimental Data: The replacement of a flexible amine linkage with a rigid ethynyl group in a series of BET degraders led to a significant increase in cellular activity in certain cell lines.[4] This highlights the context-dependent nature of linker optimization.
Experimental Workflow for Evaluating Constrained PROTACs
A systematic evaluation is crucial to determine the optimal linker strategy for a given target and E3 ligase pair. The following workflow outlines the key experiments.
Caption: A typical workflow for the evaluation of novel constrained PROTACs.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method to estimate cell permeability.[20][21][22]
Methodology:
-
Compound Preparation: Prepare stock solutions of test PROTACs (e.g., 10 mM in DMSO) and dilute them in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of 100-200 μM.[20]
-
Membrane Coating: Apply a solution of phospholipids in a solvent (e.g., dodecane) to the filter of a 96-well filter plate (donor plate).[20]
-
Assay Setup: Add buffer to a 96-well acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate. Add the diluted compound solutions to the donor plate.[20]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[20] The apparent permeability coefficient (Papp) is then calculated.
Protocol 2: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[23][24][25][26][27]
Methodology:
-
Preparation: Thaw liver microsomes (human, rat, or mouse) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the PROTAC (typically 1 μM final concentration), and liver microsomes (e.g., 0.5 mg/mL).[23][24][25]
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH, an essential cofactor.[24][25]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.[24][25]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.[23]
-
Analysis: Analyze the amount of the remaining parent PROTAC in the supernatant at each time point by LC-MS/MS.[23][24]
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[23]
Protocol 3: Biophysical Analysis of Ternary Complex Formation (Surface Plasmon Resonance - SPR)
SPR is a powerful, label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing both binary (PROTAC-protein) and ternary complex formation.[28][29][30][31]
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[30]
-
Binary Interaction Analysis:
-
To measure the PROTAC's affinity for the immobilized E3 ligase, flow solutions of the PROTAC at various concentrations over the chip and measure the binding response.
-
To measure the PROTAC's affinity for the target protein, flow a pre-mixed solution of the target protein and the PROTAC over a fresh channel.
-
-
Ternary Complex Analysis: To measure the formation and stability of the ternary complex, flow a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase-immobilized surface.[30]
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.[28][30] This data can also be used to calculate the cooperativity (α) of ternary complex formation.[31][32]
Protocol 4: Cellular Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in target protein levels within cells after treatment with a PROTAC, allowing for the determination of key efficacy parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[33][34][35][36]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 μM) for a specified duration (typically 16-24 hours). Include a vehicle control (e.g., DMSO).[34][35]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[34]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading.[35]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[35]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and another for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[34]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[34]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[34] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[35]
-
Data Analysis: Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[35]
Caption: The role of constrained linkers in promoting stable ternary complex formation.
Conclusion and Future Outlook
The strategic incorporation of constrained building blocks is a pivotal advancement in PROTAC linker design. Moving beyond simple flexible tethers, rigid motifs such as saturated heterocycles, spirocycles, and aromatic systems offer a powerful toolkit to enhance the potency, selectivity, and drug-like properties of degraders. These strategies directly address the thermodynamic and physicochemical challenges inherent in these large, complex molecules by minimizing the entropic penalty of ternary complex formation and improving cell permeability and metabolic stability.
The optimal linker design is highly context-dependent, requiring a careful balance between rigidity and the ability to adopt a productive conformation for the specific POI-E3 ligase pair.[18] A comprehensive evaluation workflow, combining physicochemical profiling, biophysical analysis, and cellular degradation assays, is essential for identifying the most effective linker strategy. As our understanding of the structural biology of ternary complexes deepens, aided by computational modeling and advanced biophysical techniques, the rational, structure-based design of constrained linkers will continue to accelerate the development of the next generation of potent and bioavailable PROTAC therapeutics.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - Single [spirochem.com]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 17. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linkers for Linkerology - Enamine [enamine.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Metabolic Stability Assays [merckmillipore.com]
- 27. mercell.com [mercell.com]
- 28. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 30. o2hdiscovery.co [o2hdiscovery.co]
- 31. benchchem.com [benchchem.com]
- 32. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. benchchem.com [benchchem.com]
- 36. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PROTACs with "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate" linker in cell-based assays
A Senior Application Scientist's Perspective on Optimizing Targeted Protein Degradation
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing their complete removal.[1] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[2][1] A PROTAC's architecture is a tripartite composition: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3][4] Initially perceived as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing the formation of a productive ternary complex and the molecule's overall pharmacological properties.[5][6]
This guide provides an in-depth comparison of PROTACs featuring rigid linkers, exemplified by structures akin to "Methyl 2-[1-(bromomethyl)cyclopropyl]acetate," against those with traditional flexible linkers. We will explore the causal relationship between linker rigidity and degradation efficacy, supported by experimental data, and provide detailed protocols for key cell-based assays.
The Great Divide: Flexible vs. Rigid Linkers
The choice of linker dictates the spatial relationship between the POI and the E3 ligase, a crucial factor for efficient ubiquitination.[5][7] Linkers are broadly categorized into two classes: flexible and rigid.
Flexible Linkers , such as polyethylene glycol (PEG) and alkyl chains, have been the workhorses of early PROTAC development due to their synthetic tractability.[8] Their conformational freedom allows for a degree of adaptability in forming the ternary complex. However, this flexibility can come at an entropic cost and may not always result in the most stable or productive complex.[9]
Rigid Linkers , on the other hand, incorporate constrained structural motifs like cycloalkanes (e.g., cyclopropane, cyclobutane), piperazines, or aromatic rings.[7][8] The inclusion of a "this compound"-type structure would fall into this category. The primary advantage of a rigid linker is its ability to pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation.[7] This can lead to enhanced potency, improved metabolic stability, and greater selectivity.[7][10] However, the synthesis of such linkers is often more complex, and a "misfit" in the pre-organized conformation can hinder ternary complex formation altogether.[7]
Comparative Efficacy in Cell-Based Assays: A Case Study
The data below, from studies on the diffuse large B-cell lymphoma (DLBCL) DB cell line, clearly demonstrates the superior performance of the rigid linker-containing PROTAC, UNC7700.[11][12][13]
| PROTAC | Linker Type | Target Protein(s) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference(s) |
| UNC7700 | Rigid (cis-cyclobutane) | EED, EZH2WT/Y641N | 111, 275 | 84, 86 | DB | [11][12][13] |
| UNC6852 | Flexible (propyl) | EED | ~1700 | ~60 | DB | [11] |
-
DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein.[8]
-
Dₘₐₓ : The maximum percentage of protein degradation achieved.[13]
The approximately 15-fold increase in potency of UNC7700 over UNC6852 for the degradation of EED underscores the significant advantage that a rigid linker can confer.[11][13] This enhanced efficacy is attributed to the cyclobutane moiety's ability to lock the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex with the EED protein and the VHL E3 ligase.[11]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development.[5] Below are detailed protocols for the primary cell-based assays used to evaluate the efficacy of protein degraders.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol allows for the semi-quantitative determination of target protein levels following PROTAC treatment, which is essential for calculating DC₅₀ and Dₘₐₓ values.[2][3][14]
Materials:
-
Cell culture medium and supplements
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete culture medium.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).[16]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.[16]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
Repeat the blotting process for the loading control protein.
-
-
Detection and Quantification:
-
Visualize the protein bands using an ECL substrate and an imaging system.[15]
-
Quantify the band intensity using image analysis software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity in response to PROTAC treatment.[17][18][19]
Materials:
-
Cells and culture medium
-
96-well plates
-
PROTAC compound and vehicle control (e.g., DMSO)
-
MTS solution containing an electron coupling reagent (e.g., PES)[18][19]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete culture medium.
-
Treat the cells with the desired concentrations of the PROtac for a specified duration (e.g., 48 or 72 hours). Include wells with medium only for background subtraction.[17]
-
-
MTS Reagent Addition and Incubation:
-
Absorbance Measurement and Data Analysis:
-
Record the absorbance at 490 nm using a 96-well plate reader.[18][19]
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance values.[20]
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells (which represents 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
The rational design of the linker is a pivotal aspect of developing potent and effective PROTACs. While flexible linkers offer synthetic convenience, the strategic incorporation of rigid linkers, such as those containing cyclopropyl or cyclobutane moieties, can significantly enhance degradation efficacy by pre-organizing the molecule into a bioactive conformation. The case of UNC7700 provides compelling evidence for this approach, demonstrating a marked improvement in potency over its flexible-linker counterpart.[11][12][13]
As the field of targeted protein degradation continues to evolve, we can anticipate the development of more sophisticated linker chemistries and computational models to predict optimal linker architectures, thereby accelerating the discovery of next-generation therapeutics.[21][22] The systematic evaluation of PROTACs using robust cell-based assays, as detailed in this guide, will remain a cornerstone of this endeavor, ensuring the translation of promising molecules from the bench to the clinic.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UNC7700 | PRC2 PROTAC | Probechem Biochemicals [probechem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Ternary Complex Formation with Cyclopropane-Containing PROTACs
Introduction: The Critical Role of the Ternary Complex and Rigid Linkers
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs are catalytic, engaging in "event-driven" pharmacology.[3] Their mechanism hinges on the formation of a productive ternary complex, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into proximity, which facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[1][4][5]
The linker connecting the POI-binding and E3-binding moieties is a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of this ternary complex.[1][6] While flexible linkers like alkyl and PEG chains are common, there is a growing appreciation for rigid linkers.[3][6] Incorporating rigid structural elements, such as cyclopropane rings, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty upon binding.[][8] This guide provides an in-depth comparison of the essential biophysical, structural, and cellular techniques used to characterize ternary complex formation, with a special focus on the nuances presented by cyclopropane-containing PROTACs.
Figure 1: Mechanism of Action for a PROTAC.
Section 1: Biophysical Characterization of Ternary Complex Dynamics
Quantifying the binding affinities, kinetics, and thermodynamics of binary and ternary interactions is fundamental to understanding PROTAC efficacy. Biophysical assays provide the quantitative data needed to calculate cooperativity (α), a key metric describing how the binding of one protein partner influences the PROTAC's affinity for the other.[9][10][11]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[12] It is exceptionally well-suited for providing kinetic data (on-rates, kₐ; off-rates, kₔ) and affinity data (dissociation constant, Kₗ).[9][10][12]
Causality Behind Experimental Choices: In a typical PROTAC SPR experiment, the E3 ligase is immobilized on the sensor chip. This orientation is often preferred because a single functionalized chip can be used to test multiple PROTACs against various target proteins.[10] The PROTAC is then injected, either alone (to measure the binary PROTAC-E3 interaction) or pre-incubated with the POI (to measure the ternary complex formation). The rigidity of a cyclopropane linker can lead to faster on-rates and slower off-rates compared to a flexible linker, as it pre-organizes the molecule for binding, resulting in a more stable ternary complex. This stability is directly observable in the SPR sensorgram as a slower dissociation phase.[13]
Figure 2: General SPR workflow for PROTAC cooperativity assessment.
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a CM5 sensor chip via amine coupling to a target density.
-
Binary Interaction: Prepare serial dilutions of the cyclopropane-containing PROTAC in running buffer. Inject concentrations over the immobilized E3 surface to measure the binary binding kinetics.
-
Ternary Interaction: Prepare a solution with a fixed, near-saturating concentration of the POI. In this solution, prepare serial dilutions of the same PROTAC. Inject these mixtures over the E3 surface to measure the kinetics of ternary complex formation.[9][10]
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to extract kₐ, kₔ, and calculate Kₗ.
-
Cooperativity (α): Calculate using the formula: α = Kₗ (binary) / Kₗ (ternary). An α > 1 indicates positive cooperativity.
Comparative Data: Cyclopropane vs. Flexible Linker PROTACs (SPR)
| Parameter | Cyclopropane PROTAC | Flexible (PEG) PROTAC | Justification |
|---|---|---|---|
| Binary Kₗ (PROTAC to E3) | 50 nM | 65 nM | Similar warhead affinities. |
| Ternary Kₗ (with POI) | 5 nM | 20 nM | Rigid linker promotes more stable complex. |
| Ternary kₔ (off-rate) | 1 x 10⁻³ s⁻¹ | 8 x 10⁻³ s⁻¹ | Slower dissociation reflects higher stability.[13] |
| Cooperativity (α) | 10 | 3.25 | High cooperativity indicates favorable PPIs. |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[14][15][16] It determines binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][17]
Causality Behind Experimental Choices: ITC is the gold standard for thermodynamic characterization because it measures interactions directly in solution, avoiding potential artifacts from surface immobilization.[14][18] For a cyclopropane-containing PROTAC, a highly favorable enthalpic contribution (negative ΔH) might be observed if the rigid linker perfectly positions the POI and E3 ligase to form new, stabilizing protein-protein interactions. The reduced conformational flexibility of the cyclopropane linker also minimizes the entropic penalty of binding compared to a highly flexible linker.[8]
Figure 3: Isothermal Titration Calorimetry (ITC) experimental overview.
Experimental Protocol: ITC Analysis
-
Sample Preparation: Dialyze all proteins (POI, E3 ligase) and dissolve the PROTAC into the identical, degassed buffer to minimize heats of dilution.[17]
-
Experiment Setup: Place the POI and E3 ligase mixture into the sample cell. Load the PROTAC into the titration syringe.[19]
-
Titration: Perform a series of small, sequential injections of the PROTAC into the sample cell while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.[19]
-
Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot this heat change against the molar ratio of the reactants and fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
Comparative Data: Thermodynamic Profile (ITC)
| Parameter | Cyclopropane PROTAC | Flexible (PEG) PROTAC | Justification |
|---|---|---|---|
| Kₗ | 6 nM | 22 nM | Higher affinity due to pre-organization. |
| ΔG (Gibbs Free Energy) | -11.2 kcal/mol | -10.4 kcal/mol | More favorable binding energy. |
| ΔH (Enthalpy) | -8.5 kcal/mol | -6.1 kcal/mol | Stronger PPIs in the ternary complex. |
| -TΔS (Entropy) | -2.7 kcal/mol | -4.3 kcal/mol | Lower entropic penalty due to linker rigidity. |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput proximity assay used to detect ternary complex formation.[20][21][22] It relies on energy transfer between a donor fluorophore (e.g., Terbium) on one protein and an acceptor fluorophore on the other, which only occurs when they are brought into close proximity by the PROTAC.
Causality Behind Experimental Choices: The primary advantage of TR-FRET is its suitability for high-throughput screening of PROTAC libraries.[21] The assay is highly sensitive and modular.[20] For cyclopropane-containing PROTACs, which may form a more defined and stable complex, a higher TR-FRET signal is often expected compared to flexible PROTACs that allow for a wider range of (and potentially non-productive) conformations. The characteristic bell-shaped dose-response curve, a result of the "hook effect," is typically observed.[22][23]
Experimental Protocol: TR-FRET Assay
-
Reagent Preparation: Label the POI and E3 ligase with a compatible TR-FRET donor/acceptor pair (e.g., GST-tagged POI with a Tb-anti-GST antibody and His-tagged E3 with an AF488-anti-His antibody).[20]
-
Assay Plate Setup: In a microplate, add the labeled POI, labeled E3 ligase, and serial dilutions of the PROTAC.
-
Incubation: Incubate the plate to allow the ternary complex to form and reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-capable reader, measuring emissions at both the donor and acceptor wavelengths after a time delay to reduce background fluorescence.[22]
-
Data Analysis: Calculate the TR-FRET ratio and plot it against PROTAC concentration to determine the EC₅₀ for complex formation.
Comparative Data: Proximity Assay (TR-FRET)
| Parameter | Cyclopropane PROTAC | Flexible (PEG) PROTAC |
|---|---|---|
| EC₅₀ (Complex Formation) | 15 nM | 40 nM |
| Max FRET Signal (RFU) | 25,000 | 18,000 |
| Hook Effect Onset | > 2 µM | > 1 µM |
Section 2: Structural Characterization of the Ternary Complex
While biophysical methods quantify interactions, structural biology techniques like X-ray crystallography provide atomic-level blueprints of the ternary complex. This information is invaluable for structure-based drug design.[][25]
Causality Behind Experimental Choices: Obtaining a high-resolution crystal structure is the ultimate validation of a productive ternary complex.[26] These structures reveal the precise protein-protein interactions and the conformation of the PROTAC linker that mediate the complex.[25] The conformational rigidity of a cyclopropane linker can be a significant advantage in crystallization, as it reduces the conformational heterogeneity that can hinder the formation of a well-ordered crystal lattice.[25] Selecting PROTACs that form stable, cooperative complexes, as identified by biophysical assays, is critical for increasing the probability of successful crystallization.[25]
Figure 4: High-level workflow for X-ray crystallography of a ternary complex.
Section 3: Cellular Confirmation of PROTAC Activity
The ultimate test of a PROTAC's efficacy is its ability to induce degradation of the target protein in a cellular context. Cellular assays are essential to correlate the in-vitro biophysical data with biological outcomes.[27]
Western Blotting
Western blotting is a semi-quantitative, antibody-based technique used to detect the level of a specific protein in a cell lysate. It remains the gold standard for visually confirming dose- and time-dependent protein degradation.
Experimental Protocol: Western Blotting
-
Cell Treatment: Culture cells and treat with increasing concentrations of the PROTAC for a set period (e.g., 18 hours).
-
Lysis: Harvest and lyse the cells to release total protein.[28]
-
Quantification: Determine the protein concentration of each lysate to ensure equal loading.[28]
-
SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and image the resulting bands. Use a loading control (e.g., β-actin) to confirm equal protein loading.
Quantitative Degradation Assays
To obtain robust quantitative metrics of degradation, high-throughput cellular assays are employed to determine the DC₅₀ (concentration of PROTAC that causes 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[2][28]
Causality Behind Experimental Choices: Techniques like the HiBiT assay, which involves genetically tagging the target protein with a small peptide that can combine with a larger subunit to form a functional luciferase, allow for rapid, sensitive, and kinetic measurements of protein levels in live cells.[29] A PROTAC with a rigid cyclopropane linker that forms a highly stable and cooperative ternary complex (as determined by SPR/ITC) is expected to exhibit a potent (low) DC₅₀ and a high Dₘₐₓ value. This is because a stable complex has a longer residence time, allowing for more efficient ubiquitination before the complex dissociates.
Comparative Data: Cellular Degradation Potency
| Parameter | Cyclopropane PROTAC | Flexible (PEG) PROTAC | Justification |
|---|---|---|---|
| DC₅₀ (Degradation) | 8 nM | 35 nM | Higher stability leads to greater potency. |
| Dₘₐₓ (Max Degradation) | > 95% | ~85% | More efficient complex formation leads to more complete degradation. |
Synthesis and Conclusion
The characterization of a PROTAC is a multi-faceted process where biophysical, structural, and cellular data must be integrated to form a complete picture of its mechanism of action. The introduction of conformationally constrained linkers, such as those containing cyclopropane, represents a key strategy for optimizing PROTACs.[27][30] These rigid linkers can pre-organize the molecule, leading to the formation of more stable and cooperative ternary complexes.
This guide demonstrates that a combination of techniques is essential for a thorough evaluation.
-
SPR and ITC provide the quantitative kinetic and thermodynamic data to confirm the formation and stability of the ternary complex.
-
TR-FRET offers a high-throughput method for initial screening and confirmation of proximity.
-
X-ray Crystallography delivers the definitive structural proof of a productive complex.
-
Cellular degradation assays provide the ultimate biological validation, linking biophysical properties to functional outcomes (DC₅₀ and Dₘₐₓ).
By systematically applying these comparative methodologies, researchers can rationally design next-generation PROTACs with superior potency, selectivity, and drug-like properties.
Figure 5: Integrated workflow for PROTAC characterization.
References
- 1. lifesensors.com [lifesensors.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. aragen.com [aragen.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 25. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. promega.com [promega.com]
- 30. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro and In Vivo Stability of PROTAC Linkers
Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis-targeting chimeras (PROTACs) have opened a new frontier in therapeutics, moving beyond simple occupancy-based inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[] A PROTAC simultaneously binds a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[3]
While the warhead (POI binder) and E3 ligase ligand are crucial for engagement, the chemical linker connecting them is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the geometry and stability of the ternary complex, physicochemical properties, and, most importantly, the drug metabolism and pharmacokinetic (DMPK) profile.[4][5] An otherwise potent PROTAC can fail in preclinical or clinical development due to poor stability, highlighting the necessity of rigorous stability assessment.
This guide provides an in-depth comparison of the in vitro and in vivo stability of common PROTAC linker archetypes. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present data-driven insights to aid researchers in the rational design of stable and effective protein degraders.
Common PROTAC Linker Archetypes
The vast majority of published PROTACs utilize linkers composed of two primary motifs: polyethylene glycol (PEG) and alkyl chains.[4] More recently, designs have evolved to include more rigid or functionalized linkers to optimize DMPK properties.[]
-
Alkyl Chains: These lipophilic linkers can improve cell permeability but may decrease aqueous solubility.[6] They are synthetically accessible and offer straightforward length modulation.[]
-
PEG Chains: These hydrophilic linkers are excellent for enhancing the solubility of often large and "greasy" PROTAC molecules.[6][8] Their flexibility can be advantageous for ternary complex formation.[9]
-
Rigid & Functionalized Linkers: This growing class includes moieties like piperazine, piperidine, alkynes, and triazoles.[4][] These elements are introduced to reduce conformational flexibility, which can shield metabolic soft spots, enhance metabolic stability, and improve solubility.[][10]
Part 1: In Vitro Stability Assessment – The Early Warning System
In vitro stability assays are the first line of defense in PROTAC development. They are rapid, cost-effective screening tools used to identify metabolic liabilities early, allowing for iterative chemical modifications before committing to expensive and time-consuming in vivo studies.[11][] The goal is to understand how a PROTAC candidate withstands attack from metabolic enzymes, primarily those in the liver and blood.
Key In Vitro Stability Models & Protocols
1. Plasma Stability Assay
-
Scientific Rationale: This assay assesses a compound's stability against hydrolytic enzymes (e.g., esterases, amidases) present in blood plasma. It is a critical test, especially for compounds intended for intravenous administration or those containing labile functional groups like esters. Instability in plasma can lead to rapid clearance and prevent the PROTAC from reaching its target tissue.[13] Some studies suggest using fresh whole blood may provide a more accurate picture, as the enzyme activities in frozen plasma can differ.[13]
-
Detailed Experimental Protocol: Plasma Stability
-
Preparation: Thaw frozen plasma (human, rat, or mouse) from -80°C in a 37°C water bath. Centrifuge at ~3,000 x g for 10 minutes to pellet any cryoprecipitates. Use the supernatant for the assay.
-
Compound Preparation: Prepare a 1 mM stock solution of the test PROTAC in DMSO. Create a 10 µM working solution by diluting the stock solution in acetonitrile.
-
Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding 5 µL of the 10 µM PROTAC working solution to 495 µL of pre-warmed plasma (final PROTAC concentration: 100 nM; final organic solvent concentration: ≤1%). Vortex gently to mix.
-
Time Points: Aliquot 50 µL of the reaction mixture at specified time points (e.g., 0, 15, 30, 60, 120 minutes) into separate tubes. The 0-minute sample should be taken immediately after adding the PROTAC.
-
Reaction Quenching: Immediately stop the reaction at each time point by adding 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound used for analytical normalization).
-
Protein Precipitation: Vortex the quenched samples vigorously for 2 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate or HPLC vials. Analyze the concentration of the remaining parent PROTAC using a validated LC-MS/MS method.[14]
-
Data Analysis: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693 / k).
-
2. Liver Microsomal Stability Assay
-
Scientific Rationale: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[15] This assay is a workhorse in drug discovery for predicting oxidative metabolism, a common degradation pathway for PROTACs, particularly those with alkyl or PEG linkers.[4][] The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP450 enzyme activity.[17]
-
Detailed Experimental Protocol: Liver Microsomal Stability
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mg/mL liver microsomal stock solution (human, rat, or mouse) in buffer.
-
Prepare a 20 mM NADPH stock solution in buffer (prepare fresh).
-
Prepare a 1 µM working solution of the test PROTAC in buffer with 0.1% DMSO.
-
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the PROTAC working solution (final concentration 1 µM). Pre-incubate this mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM. Include a control reaction without NADPH to assess non-CYP-mediated degradation.
-
Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) and quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Process the samples as described in the plasma stability protocol (vortex, centrifuge, collect supernatant) and analyze by LC-MS/MS.[18]
-
Data Analysis: Calculate the half-life (t½) as described previously. From this, calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Comparative In Vitro Stability of Different Linkers
The chemical nature of the linker is a major determinant of a PROTAC's metabolic fate.[15]
-
PEG Linkers: While beneficial for solubility, the ether bonds in PEG chains are susceptible to oxidative metabolism via O-dealkylation, which can lead to linker fragmentation.[][19] However, the presence of multiple potential cleavage sites does not always correlate with poor overall stability.[19]
-
Alkyl Linkers: These chains are common sites for hydroxylation by CYP enzymes.[] Studies have shown that increasing the length of a linear alkyl chain can decrease metabolic stability by introducing more "soft spots" for metabolism.[][20]
-
Rigid Linkers: Incorporating cyclic structures like piperazine or metabolically robust groups like triazoles can significantly enhance stability.[][9] These rigid elements can sterically hinder the approach of metabolic enzymes and reduce the number of available metabolic soft spots. Triazoles, in particular, are known for their high metabolic stability.[]
| Linker Type | PROTAC Example | Plasma Half-life (t½, min) | Liver Microsome Half-life (t½, min) | Primary In Vitro Liability |
| Alkyl Chain (C8) | Degrader-A | > 120 | 25 | CYP-mediated oxidation of the alkyl chain.[] |
| PEG Chain (PEG4) | Degrader-B | > 120 | 45 | Susceptible to O-dealkylation.[19] |
| Rigid (Piperazine) | Degrader-C | > 120 | 95 | Increased rigidity shields metabolic soft spots.[9] |
| Rigid (Triazole) | Degrader-D | > 120 | > 120 | Triazole moiety is highly resistant to metabolism.[] |
| Caption: Representative data comparing the in vitro stability of PROTACs with different linker classes. Data is illustrative and compiled from general trends observed in the literature. |
Part 2: In Vivo Stability Assessment – The Whole-System Reality
A PROTAC that is stable in vitro must still prove its mettle in a complex biological system. In vivo studies are the definitive test of a PROTAC's stability and overall pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[5][] Poor in vivo stability can lead to low drug exposure at the target tissue, insufficient target degradation, and ultimately, a lack of efficacy.[22][23]
Key In Vivo Methodologies
1. Pharmacokinetic (PK) Studies
-
Scientific Rationale: PK studies are the gold standard for assessing a drug's behavior in a living organism. By administering a PROTAC to an animal model (typically rodents in early discovery) and measuring its concentration in blood over time, we can determine critical parameters like clearance (Cl), volume of distribution (Vd), plasma half-life (t½), and oral bioavailability (%F).[14][24] These parameters collectively define the drug's exposure profile and inform dosing strategies for efficacy studies.
-
Experimental Workflow: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the PROTAC via tail vein injection (e.g., 1 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the PROTAC via oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[3]
-
-
Blood Sampling: Collect blood samples (~100 µL) from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples (typically via protein precipitation) and quantify the concentration using a validated LC-MS/MS method.[24][25]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters. Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
2. Metabolite Identification (MetID)
-
Scientific Rationale: While PK studies tell us how long the parent drug lasts, MetID studies tell us why it's being eliminated. By identifying the chemical structures of metabolites in plasma, urine, and feces, we can confirm the metabolic pathways and pinpoint the exact "soft spots" on the PROTAC molecule.[] This is crucial because linker cleavage can generate metabolites (e.g., the free warhead or E3 ligase ligand) that may have their own pharmacology or compete with the parent PROTAC, potentially confounding results or causing off-target effects.[11]
Bridging In Vitro and In Vivo Stability
A key goal in DMPK is to establish a strong in vitro-in vivo correlation (IVIVC). Often, PROTACs with high in vitro clearance in liver microsomes will also exhibit high clearance in vivo. However, discrepancies can arise due to factors not captured in simple in vitro systems, such as the involvement of non-CYP enzymes (e.g., aldehyde oxidase) or the influence of drug transporters.[26]
The linker's impact on physicochemical properties plays a huge role here.
-
Alkyl linkers , being more lipophilic, may improve passive permeability and absorption but can be susceptible to high first-pass metabolism in the liver, leading to low oral bioavailability.[6]
-
PEG linkers enhance solubility, which is crucial for absorption, but their high polarity can sometimes limit membrane permeability.[10][27]
-
Rigid, functionalized linkers that incorporate polar groups or ionizable amines (e.g., piperazine) represent a strategy to balance solubility and permeability while improving metabolic stability.[4][28]
| Linker Type | PROTAC Example | In Vivo Clearance (Cl, mL/min/kg) | In Vivo Half-life (t½, hr) | Oral Bioavailability (%F) | In Vivo Stability Correlation |
| Alkyl Chain (C8) | Degrader-A | 50 | 1.5 | < 5% | High in vitro clearance correlates with high in vivo clearance and poor bioavailability.[] |
| PEG Chain (PEG4) | Degrader-B | 30 | 3.0 | 15% | Moderate stability, improved solubility aids absorption. |
| Rigid (Piperazine) | Degrader-C | 15 | 6.2 | 35% | Lower in vitro clearance translates to lower in vivo clearance and improved bioavailability.[9] |
| Rigid (Triazole) | Degrader-D | 10 | 8.5 | 40% | High metabolic stability in vitro and in vivo leads to low clearance and good exposure.[] |
| Caption: Representative data illustrating how in vitro stability trends for different linker types often correlate with in vivo pharmacokinetic outcomes. |
Visualizing Experimental and Conceptual Frameworks
Diagrams are essential for clarifying complex workflows and concepts in drug discovery.
Caption: Experimental workflow for PROTAC linker stability optimization.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. waters.com [waters.com]
- 26. admescope.com [admescope.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are routine. However, the responsibility of ensuring the safe and compliant disposal of these materials is a critical, and often complex, aspect of laboratory operations. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate, a halogenated ester that requires meticulous handling to protect both laboratory personnel and the environment. Our focus is to provide not just a protocol, but a deeper understanding of the principles behind these essential procedures, fostering a culture of safety and regulatory adherence.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to available Safety Data Sheets (SDS), this compound is classified as a skin, eye, and respiratory irritant.[1] While specific toxicity data is limited, its structure as a brominated organic compound necessitates its classification as hazardous waste.
Halogenated organic compounds are a specific category of hazardous waste regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Improper disposal of these substances can lead to environmental contamination and significant legal repercussions.[2]
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation upon contact. | Nitrile gloves, lab coat. |
| Eye Irritant | Causes serious eye irritation. | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Use in a well-ventilated area or a chemical fume hood. |
| Halogenated Organic Compound | Subject to specific hazardous waste regulations. | Follow all PPE guidelines for hazardous chemical handling. |
The Core Principle: Waste Segregation
The cornerstone of proper chemical waste management is meticulous segregation.[5][6] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, heat, or even explosions. For this compound, the primary segregation directive is to designate it as halogenated organic waste .[7]
Never mix halogenated organic waste with non-halogenated organic waste. [8] The reason for this strict separation lies in the disposal process. Halogenated wastes are typically incinerated at high temperatures in specialized facilities equipped with scrubbers to neutralize the acidic gases (such as hydrogen bromide) produced during combustion.[7] Mixing with non-halogenated waste can complicate the incineration process and increase disposal costs.[9]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Container Selection and Preparation
-
Choose a Compatible Container: Select a clean, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting screw cap.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. This label should be clearly visible and legible.
Step 2: Waste Collection
-
Liquid Waste: Carefully pour liquid waste containing this compound into the designated, pre-labeled halogenated organic waste container. Perform this transfer within a chemical fume hood to minimize inhalation exposure.
-
Solid Waste: For contaminated solid waste such as gloves, weighing paper, or silica gel, use a separate, clearly labeled container for solid halogenated organic waste. A wide-mouth jar is often suitable for this purpose.[2]
-
Avoid Overfilling: Do not fill the waste container beyond 80% of its capacity to allow for vapor expansion and prevent spills during transport.
Step 3: Detailed Waste Labeling
Proper labeling is a legal requirement and crucial for the safety of everyone who will handle the waste. The hazardous waste label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate percentages.
-
The date on which the first drop of waste was added to the container (the "accumulation start date").
-
The specific hazards associated with the waste (e.g., "Irritant," "Halogenated Organic").
-
Your name, laboratory location (building and room number), and contact information.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10] The following conditions must be met:
-
The SAA must be under the control of the laboratory personnel.
-
Waste containers must be kept closed at all times except when adding waste.
-
Store the waste container in a secondary containment bin to prevent the spread of potential leaks or spills.
-
Segregate the halogenated waste container from incompatible chemicals, particularly strong bases, and oxidizing agents.
Caption: Workflow for the disposal of this compound.
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's Environmental Health and Safety (EH&S) office for specific time limits), arrange for its removal.
-
Contact EH&S: Follow your institution's procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EH&S department directly.
-
Licensed Waste Hauler: Your institution's EH&S department will have a contract with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is a critical component of laboratory safety.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: For a small, manageable spill, and if you are trained and have the appropriate spill kit, you may proceed with cleanup. For larger spills, contact your institution's emergency response team or EH&S.
-
Cleanup of a Small Spill:
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
Dispose of all cleanup materials as halogenated organic waste.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Caption: Decision-making flowchart for a chemical spill.
By adhering to these detailed procedures and understanding the underlying principles of chemical safety and regulatory compliance, you can ensure the responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.
References
- 1. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 2. carlroth.com [carlroth.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. actenviro.com [actenviro.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. fishersci.com [fishersci.com]
- 7. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms [ouci.dntb.gov.ua]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. researchgate.net [researchgate.net]
- 10. seastarchemicals.com [seastarchemicals.com]
A Senior Application Scientist's Guide to Handling Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and precision. Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS No. 855473-50-6) is a valuable building block, but its chemical structure—incorporating a bromomethyl group—necessitates a robust and informed approach to handling. This guide provides essential, field-tested safety and logistical information to ensure both the integrity of your research and the protection of laboratory personnel.
At-a-Glance Hazard Assessment
Before handling any chemical, a clear understanding of its intrinsic hazards is paramount. Based on its Safety Data Sheet (SDS), this compound is classified with the following hazards.[1] This initial assessment dictates the minimum safety controls required for its use.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1] |
| Signal Word | - | Warning [1] |
This table summarizes the primary hazards associated with this compound, providing a quick reference for laboratory personnel.
Required Personal Protective Equipment (PPE)
The selection of PPE is your primary line of defense against direct chemical exposure. The following table outlines the mandatory PPE for handling this compound, explaining the rationale behind each item. Simply wearing PPE is insufficient; understanding its purpose and limitations is key to its effectiveness.
| PPE Component | Specification | Rationale |
| Primary Gloves | Nitrile Gloves | Nitrile provides good resistance against a range of organic substances and is a standard for laboratory use.[2][3] It is essential for preventing skin contact, as the compound is a known skin irritant.[1] |
| Secondary Gloves (Double Gloving) | Nitrile or Butyl Rubber | Recommended for all procedures. The bromomethyl group suggests potential alkylating activity, a characteristic of many hazardous drugs.[4][5] Double gloving provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.[6] |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors, which cause serious eye irritation.[1][7] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers of large quantities or reactions under pressure.[7] |
| Protective Clothing | Fully-Buttoned Laboratory Coat | A lab coat protects skin and personal clothing from accidental spills and contamination.[2] |
| Respiratory Protection | Not typically required if used in a fume hood | While the compound can cause respiratory irritation[1], all handling must occur within a certified chemical fume hood, which serves as the primary engineering control to prevent inhalation.[2][3][7] An N95 respirator may be considered as secondary protection during the weighing of solids if significant aerosolization is possible.[4][6] |
Integrated Workflow: From Receipt to Disposal
This diagram outlines the complete lifecycle for handling this compound within a laboratory setting. Each step is a critical control point designed to minimize exposure and ensure procedural integrity.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
A. Engineering Controls & Pre-Handling Checks
-
Primary Engineering Control : All procedures involving the handling of this compound, including weighing, transfers, and addition to reaction vessels, MUST be conducted within a properly functioning and certified chemical fume hood.[2][3][7] This is non-negotiable and serves to mitigate the risk of respiratory irritation.[1]
-
Safety Equipment Verification : Before starting work, confirm the location and operational status of the nearest emergency eyewash station and safety shower.[7] Ensure a chemical spill kit equipped to handle halogenated organic compounds is readily accessible.
-
Storage : The compound should be stored in a securely locked cabinet or area to restrict access.[1][8] The storage location must be a dry, well-ventilated area, with the container kept tightly sealed and upright to prevent leakage.[7][8]
B. Step-by-Step Handling Protocol
-
Donning PPE : Put on all required PPE as detailed in Section 2 before entering the designated work area. The inner glove should be tucked under the cuff of the lab coat, while the outer glove goes over the cuff.[6]
-
Chemical Transfer : When weighing or transferring the liquid, perform the operation slowly and carefully to minimize the generation of aerosols or splashes. Use a stable surface within the fume hood.
-
Post-Handling : After completing the transfer, immediately and securely seal the source container.
-
Decontamination : Wipe down any potentially contaminated surfaces within the fume hood using an appropriate solvent. All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste.[7][8]
-
Doffing PPE : Remove the outer pair of gloves first and dispose of them in the designated hazardous waste container. Remove the face shield and goggles, followed by the lab coat. Finally, remove the inner pair of gloves. Wash hands thoroughly with soap and water after all PPE has been removed.[1]
C. Emergency Procedures
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
-
Spill : For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[7][8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
D. Waste Disposal Plan
-
Waste Segregation : As a brominated organic compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[2][3] Do not mix this waste with non-halogenated organic waste.
-
Liquid Waste : Collect all surplus and non-recyclable solutions in a compatible, sealed, and clearly labeled container.[7][8]
-
Solid Waste : All contaminated solids, including gloves, absorbent materials, and disposable labware, must be placed in a separate, sealed container labeled as "Contaminated Solid Waste."
-
Final Disposal : All waste must be handled by a licensed professional waste disposal company.[8] Never dispose of this chemical down the drain.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. workwearsolutions.net [workwearsolutions.net]
- 5. gerpac.eu [gerpac.eu]
- 6. halyardhealth.com [halyardhealth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
